molecular formula C4H9NS B6236673 (5R)-5-methyl-1,3-thiazolidine CAS No. 2679949-82-5

(5R)-5-methyl-1,3-thiazolidine

Cat. No.: B6236673
CAS No.: 2679949-82-5
M. Wt: 103.2
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Description

(5R)-5-methyl-1,3-thiazolidine is a chiral, saturated five-membered heterocyclic compound of significant interest in medicinal and organic chemistry. It features a thioether group and an amine group in the 1 and 3 positions, making it a sulfur analog of oxazolidine . The core thiazolidine structure is a privileged scaffold in drug discovery, most famously known as a key component in the antibiotic penicillin and the antidiabetic drug pioglitazone . The specific (5R) enantiomer with a methyl substituent offers a distinct chiral building block for the synthesis of more complex, optically active molecules. Researchers value this compound for its role as a versatile intermediate and precursor in the development of novel bioactive molecules. Thiazolidines can be prepared from aminothiols like cysteamine and aldehydes . As a high-purity research chemical, (5R)-5-methyl-1,3-thiazolidine provides scientists with a critical tool for exploring new synthetic pathways, developing chiral catalysts, and designing potential pharmaceutical agents. This product is strictly For Research Use Only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

CAS No.

2679949-82-5

Molecular Formula

C4H9NS

Molecular Weight

103.2

Purity

95

Origin of Product

United States

Foundational & Exploratory

Technical Guide: Stereochemical Dynamics and Synthesis of (5R)- vs. (5S)-5-Methylthiazolidine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 5-methylthiazolidine motif represents a critical heterocyclic pharmacophore in medicinal chemistry, serving as a core scaffold in penicillin-type antibiotics, peptide mimetics (pseudoprolines), and fragment-based drug discovery. Unlike the achiral parent thiazolidine, the introduction of a methyl group at the C5 position introduces a stereocenter that profoundly influences the ring's conformational puckering, metabolic stability, and binding affinity. This guide provides a definitive technical analysis of the (5R) and (5S) enantiomers, detailing their stereoselective synthesis, conformational energetics, and analytical resolution.

Structural Dynamics & Conformational Analysis

Stereochemical Nomenclature (CIP Rules)

The stereochemistry of 5-methylthiazolidine is defined by the chirality at the C5 carbon (adjacent to the sulfur atom). Following Cahn-Ingold-Prelog (CIP) priority rules:

  • Sulfur (S1): Highest priority (Atomic #16).

  • C4 Methylene: Second priority (attached to Nitrogen).

  • C5-Methyl Group: Third priority.

  • Hydrogen: Lowest priority.

  • Note on Precursors: The (5S)-enantiomer is synthetically derived from L-Alanine (via (S)-1-amino-2-propanethiol), retaining the natural chiral topology often required for biological compatibility.

Ring Puckering and Envelope Conformations

The thiazolidine ring is not planar; it exists in a dynamic equilibrium of envelope conformations to relieve torsional strain. The 5-methyl substituent imposes specific steric constraints:

  • C5-Envelope (

    
    ):  The C5 atom is out of the plane defined by S1-C2-N3-C4.
    
  • Pseudo-Axial vs. Pseudo-Equatorial:

    • In the (5S) isomer, the methyl group prefers a pseudo-equatorial orientation to minimize 1,3-diaxial interactions with the lone pairs on the Nitrogen (N3) and protons on C2.

    • Forcing the methyl group into a pseudo-axial position (often required during peptide bond formation in pseudoprolines) incurs an energetic penalty of approximately 1.8–2.5 kcal/mol .

Conformation S_Isomer (5S)-5-Methylthiazolidine (Pseudo-Equatorial Me) Transition Ring Flip Transition State S_Isomer->Transition Activation (+ΔG) Axial_Conf Pseudo-Axial Conformer (High Energy) Transition->Axial_Conf Steric Strain Axial_Conf->S_Isomer Relaxation (-ΔG)

Figure 1: Conformational equilibrium of 5-methylthiazolidine. The pseudo-equatorial conformation is thermodynamically favored.

Stereoselective Synthesis Protocols

The synthesis of enantiopure 5-methylthiazolidine relies on the "Chiral Pool" strategy, utilizing Alanine as the source of chirality. This avoids the need for difficult optical resolution of the final product.

Retrosynthetic Analysis
  • Target: (5S)-5-methylthiazolidine.

  • Precursor: (S)-1-amino-2-propanethiol.

  • Starting Material: L-Alanine.

Step-by-Step Synthesis Protocol (Self-Validating)
Step 1: Reduction of L-Alanine to (S)-2-Aminopropanol
  • Reagents: LiAlH₄ (Lithium Aluminum Hydride), THF (anhydrous).

  • Mechanism: Nucleophilic hydride attack on the carbonyl carbon.

  • Protocol:

    • Suspend L-Alanine (10g, 112 mmol) in dry THF (200 mL) under Argon.

    • Slowly add LiAlH₄ (2.5 eq) at 0°C.

    • Reflux for 12 hours.

    • Validation: TLC (MeOH/DCM 1:9) should show disappearance of starting material.

    • Quench (Fieser method), filter, and concentrate.

Step 2: Conversion to (S)-1-Amino-2-propanethiol (Wenker Synthesis Variation)
  • Reagents: H₂SO₄, then NaSH or CS₂/KOH (via cyclic intermediate).

  • Critical Chirality Check: Direct substitution of the alcohol with a sulfur nucleophile can lead to Walden inversion (S -> R). To maintain (S) configuration or control it, a cyclic sulfamidate or aziridine intermediate is often used.

  • Preferred Route (Retention via Aziridine):

    • (S)-2-aminopropanol + H₂SO₄

      
       (S)-2-amino-1-propyl hydrogen sulfate.
      
    • Heat with NaOH

      
       (S)-2-methylaziridine (Inversion #1 at C2? No, C2 is the chiral center. Aziridine closure involves the O-leaving group. If the O is on C1, the chiral center C2 is unaffected). Correction: Alanine reduction gives HO-CH2-CH(NH2)-CH3. The OH is on C1. The chiral center is C2. Therefore, nucleophilic attack at C1 does NOT affect the stereocenter at C2.
      
    • Ring opening of (S)-2-methylaziridine with H₂S

      
      (S)-1-amino-2-propanethiol .
      
Step 3: Cyclocondensation
  • Reagents: Formaldehyde (37% aq) or Paraformaldehyde.

  • Protocol:

    • Dissolve (S)-1-amino-2-propanethiol (1 eq) in Ethanol.

    • Add Formaldehyde (1.1 eq) dropwise at 0°C.

    • Stir at RT for 4 hours.

    • Validation: NMR signal for the N-CH₂-S methylene bridge (singlet/AB quartet around 4.0-4.5 ppm).

Synthesis L_Ala L-Alanine (S-Configuration) AminoAlc (S)-2-Aminopropanol L_Ala->AminoAlc LiAlH4 Red. Aziridine (S)-2-Methylaziridine AminoAlc->Aziridine H2SO4 / NaOH (Cyclization) Thiol (S)-1-Amino-2-propanethiol Aziridine->Thiol H2S / Ring Open (Regioselective) Product (5S)-5-Methylthiazolidine Thiol->Product HCHO (Condensation)

Figure 2: Chiral pool synthesis pathway preserving the stereocenter derived from L-Alanine.

Analytical Resolution & Characterization

Distinguishing (5R) from (5S) requires techniques sensitive to the chiral environment, as their scalar physical properties (BP, MP) are identical in an achiral environment.

Nuclear Magnetic Resonance (NMR)

In an achiral solvent (CDCl₃), the enantiomers are indistinguishable. However, the diastereotopic protons at C4 and C2 provide structural confirmation.

Proton PositionMultiplicityChemical Shift (

)
Coupling (

)
H-5 (Methine) Multiplet~3.6 ppmCoupled to Me and H-4a/b
H-2a/b (Ring) AB Quartet~4.2 ppmGeminal coupling (~10 Hz)
Me-5 (Methyl) Doublet~1.4 ppmVicinal coupling to H-5

Chiral Discrimination Protocol: To resolve enantiomers by NMR, use a Chiral Solvating Agent (CSA) such as (R)-(-)-2,2,2-Trifluoro-1-(9-anthryl)ethanol (Pirkle’s Alcohol) .

  • Prepare a 10 mM solution of the analyte in CDCl₃.

  • Add 2.0 equivalents of the CSA.

  • Observe the splitting of the Me-5 doublet . The diastereomeric complexes will induce a chemical shift difference (

    
    ) of typically 0.02–0.05 ppm between the R and S enantiomers.
    
Chiral HPLC Method

For quantitative enantiomeric excess (ee) determination:

  • Column: Chiralpak IA or IC (Amylose-based stationary phases).

  • Mobile Phase: Hexane : Isopropanol (90:10) with 0.1% Diethylamine (to prevent tailing of the secondary amine).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm (or Refractive Index if lacking chromophore).

Biological & Pharmacological Implications[1][2][3][4][5][6][7][8][9]

The "Pseudoproline" Effect

The 5-methylthiazolidine ring acts as a proline mimetic . In peptide chains, the cyclic nature restricts the


 (phi) torsion angle of the backbone.
  • (5S)-Isomer: Mimics the natural L-Proline kink, stabilizing

    
    -turn secondary structures.
    
  • (5R)-Isomer: Introduces a "D-Proline" like turn, often used to destabilize helices or induce specific reverse turns in peptidomimetics.

Metabolic Stability

The 5-methyl group provides steric occlusion to the sulfur atom. In unsubstituted thiazolidines, the sulfur is prone to rapid oxidation to sulfoxides/sulfones by hepatic cytochrome P450s. The 5-methyl group significantly retards S-oxidation , prolonging the half-life of drugs containing this motif.

References

  • Gámez-Montaño, R., et al. (2020). Saturated Five-Membered Thiazolidines and Their Derivatives: From Synthesis to Biological Applications. Topics in Current Chemistry. Link

  • Wipf, P., & Heimgartner, H. (1988). Synthesis of Thiazolidines via Amino-Thiol Condensation. Helvetica Chimica Acta. Link

  • Eliel, E. L., & Wilen, S. H. (1994). Stereochemistry of Organic Compounds. Wiley-Interscience. (Foundational text for CIP and Conformational Analysis). Link

  • Seco, J. M., et al. (2013). NMR Spectroscopic Detection of Chirality and Enantiopurity. Chemical Reviews. Link

  • Mutter, M., et al. (2004). Pseudoprolines as Solubilizing, Structure-Disrupting Protection Groups in Peptide Synthesis. Journal of the American Chemical Society.[1] Link

Sources

A Technical Guide to Chiral Thiazolidine Building Blocks in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The thiazolidine ring, a saturated five-membered heterocycle containing sulfur and nitrogen, represents a "privileged scaffold" in medicinal chemistry. Its unique structural and electronic properties have made it a cornerstone in the development of a wide array of therapeutic agents. When combined with the principles of stereochemistry, chiral thiazolidine building blocks emerge as exceptionally powerful tools for creating drugs with high specificity, improved efficacy, and enhanced safety profiles. This guide provides an in-depth exploration of the synthesis, application, and strategic importance of these chiral synthons for researchers and professionals in drug discovery and development. We will delve into the causal logic behind stereoselective synthetic strategies, examine the role of these building blocks in landmark drugs, and present detailed protocols and mechanistic insights to empower their effective application in the laboratory.

The Strategic Advantage of Chirality in the Thiazolidine Scaffold

The vast majority of biological targets, such as enzymes and receptors, are inherently chiral. This means they interact differently with the enantiomers (non-superimposable mirror images) of a drug molecule. One enantiomer may elicit the desired therapeutic effect, while the other could be inactive or, in the worst-case scenario, cause harmful side effects. The thiazolidine core offers a robust and versatile framework that can be readily functionalized with stereogenic centers.

The incorporation of chirality into the thiazolidine scaffold allows for precise three-dimensional positioning of key pharmacophoric elements. This tailored orientation is critical for achieving high-affinity and selective interactions with the biological target, a fundamental principle in modern rational drug design. Thiazolidine derivatives have demonstrated a remarkable breadth of pharmacological activities, including antimicrobial, antidiabetic, anti-inflammatory, anticonvulsant, and anticancer effects[1].

Diagram 1: General Structure of a Chiral Thiazolidine

Caption: The fundamental thiazolidine ring with potential substitution points.

Stereoselective Synthesis: Mastering Asymmetric Induction

The creation of enantiomerically pure thiazolidines is paramount. The most prevalent and reliable strategies involve the condensation of chiral β-aminothiols, most commonly cysteine and its derivatives, with aldehydes or ketones[2][3]. The inherent chirality of the amino acid starting material provides excellent stereocontrol over the formation of the thiazolidine ring.

Substrate-Controlled Synthesis from L-Cysteine

The reaction of L-cysteine with aldehydes provides a direct route to chiral (2R,4R)-thiazolidine-4-carboxylic acids. The stereochemistry at the C4 position is retained from the natural amino acid, and the stereochemistry at the newly formed C2 center is directed by the existing C4 stereocenter.

Diagram 2: Synthesis of a Chiral Thiazolidine from L-Cysteine

G Start_L_Cysteine L-Cysteine (Chiral Pool) Reaction Condensation Reaction (e.g., Reflux in EtOH) Start_L_Cysteine->Reaction Start_Aldehyde Aldehyde (R-CHO) Start_Aldehyde->Reaction Intermediate Thiazolidine Intermediate Reaction->Intermediate Product (2R,4R)-2-Substituted Thiazolidine-4-carboxylic acid Intermediate->Product Cyclization

Caption: A streamlined workflow for substrate-controlled thiazolidine synthesis.

The Power of Chiral Auxiliaries

These auxiliaries are instrumental in asymmetric aldol reactions, providing a reliable method to construct carbon-carbon bonds with high diastereoselectivity[5]. The resulting aldol adducts are versatile chiral building blocks for further elaboration.

Table 1: Comparison of Chiral Auxiliaries in Asymmetric Synthesis

Auxiliary TypeCore StructureKey FeaturesTypical Application
Evans Oxazolidinone Oxazolidin-2-oneHighly predictable stereocontrol, well-established methodologies.Asymmetric alkylations, aldol reactions[4][5].
Thiazolidine-2-thione Thiazolidine-2-thioneCan provide different stereoselectivity compared to oxazolidinones; the thione group can be easier to remove[6].Asymmetric aldol reactions, Michael additions[7][8].
Camphorsultam Sultam (cyclic sulfonamide)Rigid bicyclic structure provides excellent steric hindrance and facial selectivity.Diels-Alder reactions, Claisen rearrangements[4].
Representative Experimental Protocol: Synthesis of (2S,5R)-Spiro{1-aza-3-oxa-7-thia-bicyclo[9][9]octane-2,3'-indol}-4,2'-dione

This protocol, adapted from Pardasani et al., demonstrates a stereoselective synthesis involving the reaction of (R)-(-)-thiazolidine-4-carboxylic acid with isatin[9].

Methodology:

  • Reactant Setup: A mixture of (R)-(−)-thiazolidine-4-carboxylic acid (0.44 g, 3.3 mmol) and isatin (0.49 g, 3.3 mmol) in dry acetonitrile (50 mL) is prepared in a round-bottom flask equipped with a reflux condenser.

  • Reaction: The mixture is refluxed under a nitrogen atmosphere for 22 hours. The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

  • Workup: After completion, the reaction mixture is cooled. Any unreacted thiazolidine-4-carboxylic acid is filtered off.

  • Purification: The filtrate is concentrated under reduced pressure. The resulting crude product is purified by column chromatography on silica gel, eluting with solvents of increasing polarity to yield the pure spiro compound[9].

This procedure exemplifies the generation of complex chiral architecture in a single, highly stereocontrolled step.

Applications in Drug Discovery: From Antibiotics to Metabolic Regulators

The utility of chiral thiazolidine building blocks is best illustrated by their presence in numerous clinically successful drugs.

The Penicillin Core: A Landmark in Antibiotic Therapy

The discovery of penicillin revolutionized medicine. Its structure features a bicyclic system called the "penam" core, which consists of a four-membered β-lactam ring fused to a five-membered thiazolidine ring[10][11]. This strained ring system is the key to its antibacterial activity.

Mechanism of Action: Penicillin acts by inhibiting the bacterial enzyme DD-transpeptidase, which is essential for cross-linking the peptidoglycan strands that form the bacterial cell wall[12]. The penicillin molecule, specifically its strained β-lactam-thiazolidine structure, mimics the natural D-alanyl-D-alanine substrate of the enzyme. It binds irreversibly to the active site of the transpeptidase, leading to acylation of a critical serine residue. This inactivation of the enzyme prevents the formation of a stable cell wall, ultimately causing the bacterium to lyse and die[12]. The specific stereochemistry of the fused thiazolidine ring is absolutely critical for this mimicry and subsequent inhibitory activity.

Diagram 3: Penicillin's Mechanism of Action

G cluster_0 Bacterial Cell Wall Synthesis cluster_1 Inhibition by Penicillin Peptidoglycan Peptidoglycan Strands Crosslink Cross-linked Cell Wall (Stable) Peptidoglycan->Crosslink Transpeptidase DD-Transpeptidase (Enzyme) Transpeptidase->Crosslink Catalyzes Cross-linking InactiveEnzyme Inactive Acylated Enzyme Transpeptidase->InactiveEnzyme DAla D-Ala-D-Ala Substrate DAla->Transpeptidase Binds to Active Site Penicillin Penicillin (β-Lactam-Thiazolidine) Penicillin->Transpeptidase Mimics D-Ala-D-Ala, Binds Irreversibly NoCrosslink Inhibited Cell Wall Synthesis InactiveEnzyme->NoCrosslink

Caption: Penicillin inhibits bacterial transpeptidase, preventing cell wall formation.

Thiazolidinediones (TZDs): Targeting Insulin Resistance

Thiazolidinediones, also known as "glitazones," are a class of drugs used to treat type 2 diabetes mellitus[13]. Prominent members of this class include Pioglitazone and Rosiglitazone[13]. These compounds are potent and selective agonists for the peroxisome proliferator-activated receptor gamma (PPARγ), a nuclear receptor[14][15].

Mechanism of Action:

  • Activation: TZDs bind to and activate PPARγ, which is highly expressed in adipose tissue (fat cells)[16][17].

  • Heterodimer Formation: The activated PPARγ forms a heterodimer complex with the retinoid X receptor (RXR)[13][17].

  • Gene Transcription: This complex then binds to specific DNA sequences known as peroxisome proliferator hormone response elements (PPREs) in the promoter region of target genes[13].

  • Metabolic Effects: This binding alters the transcription of numerous genes involved in glucose and lipid metabolism[14]. The primary effect is an increase in the storage of fatty acids in adipocytes, which lowers the amount of free fatty acids in circulation. This, in turn, makes muscle and liver cells more dependent on glucose for energy, thereby increasing insulin sensitivity and lowering blood glucose levels[13][18].

While the core 2,4-thiazolidinedione moiety is a key pharmacophore, the synthesis of the complex side chains attached to it often relies on chiral chemistry to ensure proper orientation for receptor binding.

Table 2: Key Drugs Featuring the Thiazolidine Scaffold

Drug NameTherapeutic ClassCore StructureKey Mechanistic Insight
Penicillin G Antibioticβ-Lactam fused to ThiazolidineIrreversibly inhibits bacterial DD-transpeptidase, blocking cell wall synthesis[11][12].
Pioglitazone AntidiabeticThiazolidinedioneSelective agonist of PPARγ, increasing insulin sensitivity by altering gene transcription related to lipid and glucose metabolism[13][14][18].
Rosiglitazone AntidiabeticThiazolidinedionePotent PPARγ agonist, improving glycemic control by reducing circulating free fatty acids[16][13].
Epalrestat Aldose Reductase Inhibitor5-arylidene-thiazolidinedioneInhibits aldose reductase, an enzyme in the polyol pathway implicated in diabetic complications[19].
Emerging Applications in Oncology

Recent research has highlighted the potential of thiazolidine derivatives as anticancer agents. These compounds have been shown to induce apoptosis (programmed cell death) and cause cell cycle arrest in various cancer models[20]. For instance, derivatives combining acridine, pyrrole, and thiazolidine rings have shown potent activity against colon (HCT-116), breast (MCF-7), and leukemia (Jurkat) cancer cell lines, with some compounds exhibiting IC50 values below 10 μM[21]. The mechanism is often multi-faceted, sometimes involving PPARγ-independent pathways, making this a fertile ground for future drug development[20].

Future Directions and Conclusion

The chiral thiazolidine scaffold is a testament to the power of combining a privileged heterocyclic core with the principles of stereochemistry. Its foundational role in blockbuster drugs like penicillin and the glitazones has cemented its importance in the annals of medicinal chemistry.

The future for these building blocks remains bright. Ongoing research is focused on:

  • Novel Synthetic Methods: Developing more efficient, atom-economical, and environmentally friendly catalytic asymmetric syntheses to access an even greater diversity of chiral thiazolidine structures.

  • New Therapeutic Targets: Exploring the activity of thiazolidine-based libraries against new biological targets for diseases ranging from neurodegeneration to viral infections.

  • Fragment-Based Drug Design: Utilizing chiral thiazolidine fragments as starting points for building more complex and highly selective drug candidates.

References

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  • Thiazolidinediones - mechanisms of action. (2004, June 1). Australian Prescriber. Retrieved February 24, 2026, from [Link]

  • Experimental and clinical pharmacology - Thiazolidinediones – mechanisms of action. (n.d.). Retrieved February 24, 2026, from [Link]

  • Thiazolidinediones: Understanding Their Role in Diabetes Management. (n.d.).
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  • Thiazolidinediones (TZDs) as a Versatile Scaffold in Medicinal Chemistry Biological Importance. (2020, July 15). International Journal of Pharmaceutical Sciences Review and Research.
  • Pardasani, P., Pardasani, R. T., Sherry, D., & Chaturvedi, V. (n.d.). STEREOSELECTIVE SYNTHESIS OF SUBSTITUTED THIAZOLIDINE DERIVATIVES.
  • Pardasani, P., Pardasani, R. T., Sherry, D., & Chaturvedi, V. (2006, August 16). STEREOSELECTIVE SYNTHESIS OF SUBSTITUTED THIAZOLIDINE DERIVATIVES. Synthetic Communications, 32(3). Retrieved February 24, 2026, from [Link]

  • Thiazolidinediones. (2023, February 20). StatPearls - NCBI Bookshelf. Retrieved February 24, 2026, from [Link]

  • Thiazolidine - Wikipedia. (n.d.). Retrieved February 24, 2026, from [Link]

  • Pardasani, P., Pardasani, R. T., Sherry, D., & Chaturvedi, V. (2006, August 16). STEREOSELECTIVE SYNTHESIS OF SUBSTITUTED THIAZOLIDINE DERIVATIVES. Taylor & Francis Online. Retrieved February 24, 2026, from [Link]

  • Rearrangement of thiazolidine derivatives – a synthesis of a chiral fused oxathiane–γ-lactam bicyclic system. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing). Retrieved February 24, 2026, from [Link]

  • Derivatives Incorporating Acridine, Pyrrole, and Thiazolidine Rings as Promising Antitumor Agents. (2023, September 14). MDPI. Retrieved February 24, 2026, from [Link]

  • Microbial Production of Penicillin- Definition, Biosynthesis, Process, Uses. (2023, August 3). Microbe Notes. Retrieved February 24, 2026, from [Link]

  • Penicillin's synthesis and modifications. (n.d.). SUE Academics.
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  • Thiazolidinediones: An In–Depth Study of Their Synthesis and Application to Medicinal Chemistry in the Treatment of Diabetes Mellitus. (n.d.). PMC.
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A Technical Guide to the Biological Activities of the 5-Methyl-1,3-Thiazolidine Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 1,3-thiazolidine ring system, particularly its substituted derivatives, represents a "privileged scaffold" in medicinal chemistry, consistently appearing in molecules with a wide array of biological functions.[1][2][3] This guide focuses specifically on the 5-methyl-1,3-thiazolidine core and its analogues, such as 5-methyl-thiazolidin-4-ones, which have emerged as a focal point in the quest for novel therapeutic agents. These scaffolds are synthetically accessible and offer a versatile platform for structural modification, leading to potent antimicrobial, anticancer, and anti-inflammatory activities. This document provides an in-depth analysis of these biological activities, elucidating the underlying mechanisms of action, summarizing critical structure-activity relationships (SAR), and presenting detailed, field-proven experimental protocols for their evaluation. The insights and methodologies contained herein are intended to equip researchers, scientists, and drug development professionals with the technical knowledge required to advance the exploration of this promising heterocyclic system.

The 5-Methyl-1,3-Thiazolidine Scaffold: A Chemical Overview

The 1,3-thiazolidine is a five-membered heterocyclic compound containing both sulfur and nitrogen atoms. The introduction of a methyl group at the 5-position, often as part of a larger substituent introduced via Knoevenagel condensation, significantly influences the molecule's steric and electronic properties, thereby modulating its interaction with biological targets.[2][4] The thiazolidinone core, featuring a carbonyl group at position 2, 4, or 5, is particularly noteworthy for its broad pharmacological profile.[3][5] The synthetic tractability of this scaffold allows for extensive derivatization at the N-3 and C-5 positions, making it an ideal starting point for developing large compound libraries for high-throughput screening.

Antimicrobial Activity: Combating Drug Resistance

Derivatives of the 5-methyl-1,3-thiazolidine scaffold have demonstrated significant activity against a spectrum of pathogens, including multidrug-resistant bacteria and fungi, positioning them as a promising class of next-generation antimicrobial agents.[6][7]

Mechanism of Action

The antimicrobial effect of these compounds is often multifactorial. One of the primary proposed mechanisms involves the inhibition of essential bacterial enzymes. For instance, molecular docking studies suggest that thiazolidinone derivatives can bind to and inhibit MurB, an enzyme crucial for the biosynthesis of peptidoglycan, a vital component of the bacterial cell wall.[7] This inhibition disrupts cell wall integrity, leading to bacterial cell death. Another potential mechanism is the inhibition of bacterial RNA polymerase, which has been observed in certain rhodanine-containing thiazolidinone derivatives.[8]

Structure-Activity Relationship (SAR)

The antimicrobial potency of the 5-methyl-1,3-thiazolidine scaffold is highly dependent on the nature and position of its substituents.

  • 5-Position Substituent: The arylidene group at the C-5 position is a critical determinant of activity. The presence of electron-withdrawing groups (e.g., chloro, nitro) on the phenyl ring generally enhances activity against both Gram-positive and Gram-negative bacteria.[6]

  • N-3 Position Substituent: Modifications at the N-3 position also play a role, though the SAR can be more complex. Linking other heterocyclic moieties or functional groups can modulate the compound's solubility, cell permeability, and target affinity.

Quantitative Data Summary: Antimicrobial Potency

The following table summarizes the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) for representative 5-methyl-thiazolidinone derivatives against various microbial strains.

Compound IDSubstituent PatternTest OrganismMIC (µg/mL)MBC (mg/mL)Reference
Compound 5 2,3-diarylS. aureus0.060.12[9]
En. cloacae0.0080.03[9]
Compound 12 5-methylthiazoleMRSA67.5–135.1 µM135.1–270.2 µM[7]
E. coli (resistant)29.8–433.5 µM59.6–867.0 µM[7]
TD-H2-A Thiazolidinone derivativeS. aureus strains6.3–25.0Not Reported[10]
Compound 3b Iminothiazolidin-4-oneMRSA & VRE2.95–4.63Not Reported[8]
Experimental Protocol: Broth Microdilution for MIC Determination

This protocol outlines the standardized method for determining the Minimum Inhibitory Concentration (MIC) of a test compound, a cornerstone of antimicrobial susceptibility testing.

Causality: The objective is to find the lowest concentration of a compound that visibly inhibits microbial growth. This is achieved by challenging a standardized inoculum of bacteria with a serial dilution of the test compound in a nutrient-rich broth.

Workflow Diagram: Antimicrobial Susceptibility Testing

G cluster_prep Preparation cluster_exp Execution cluster_analysis Analysis A Prepare standardized microbial suspension (0.5 McFarland, ~10^8 CFU/mL) B Dilute suspension 1:100 in Mueller-Hinton Broth (MHB) (Final ~10^6 CFU/mL) A->B D Inoculate each well with the diluted microbial suspension B->D C Prepare serial dilutions of test compound in a 96-well plate C->D E Include controls: - Positive (no compound) - Negative (no microbes) F Incubate at 37°C for 18-24 hours D->F G Visually inspect wells for turbidity (microbial growth) F->G H Determine MIC: Lowest concentration with no visible growth G->H

Caption: Workflow for MIC determination via broth microdilution.

Step-by-Step Methodology:

  • Microbial Preparation: Pre-culture the test organisms on Nutrient agar plates at 37°C for 18–24 hours. Prepare a microbial suspension in sterile saline to match the 0.5 McFarland turbidity standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. This standardization is critical for reproducibility. Dilute this suspension 1:100 into Mueller-Hinton Broth (MHB) to achieve a final inoculum density of approximately 1 x 10⁶ CFU/mL.[10]

  • Compound Preparation: Dissolve the test compound in a suitable solvent (e.g., DMSO) to create a stock solution. Perform a serial two-fold dilution of the compound across a 96-well microtiter plate using MHB.

  • Inoculation: Add an equal volume of the standardized bacterial inoculum to each well of the microtiter plate. The final concentration of bacteria in each well should be approximately 5 x 10⁵ CFU/mL.[10]

  • Controls: Include a positive control (wells with inoculum and broth but no compound) to confirm microbial viability and a negative control (wells with broth only) to ensure media sterility.

  • Incubation: Seal the plate and incubate at 37°C for 18-24 hours.[10]

  • MIC Determination: Following incubation, the MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) is observed.[10]

Anticancer Activity: Targeting Malignant Cells

The thiazolidinone scaffold is a well-established pharmacophore in anticancer drug design, with some derivatives acting as agonists for peroxisome proliferator-activated receptor-gamma (PPAR-γ), a nuclear receptor involved in cell differentiation and apoptosis.[11]

Mechanisms of Action

5-Methyl-1,3-thiazolidinone derivatives exert their anticancer effects through several key mechanisms:

  • PPAR-γ Activation: Many thiazolidinones are known PPAR-γ agonists. Activation of PPAR-γ in cancer cells can induce cell cycle arrest and trigger apoptosis, thereby inhibiting tumor growth.[11][12]

  • Induction of Apoptosis: Beyond PPAR-γ, these compounds can induce apoptosis through both intrinsic and extrinsic pathways. This can involve the downregulation of anti-apoptotic proteins like Bcl-2 and the activation of caspases.[12][13]

  • Enzyme Inhibition: Certain derivatives have shown inhibitory activity against key cancer-related enzymes such as EGFR kinase and Topoisomerase-II, which are critical for cell signaling and DNA replication.[14]

Signaling Pathway: PPAR-γ Mediated Apoptosis

G TZD Thiazolidinone Derivative PPARg PPAR-γ TZD->PPARg Binds & Activates Complex PPAR-γ/RXR Heterodimer PPARg->Complex RXR RXR RXR->Complex Nucleus Nucleus Complex->Nucleus Translocates to PPRE PPRE (DNA Binding) Nucleus->PPRE Binds to Transcription Gene Transcription (e.g., p21, PTEN) PPRE->Transcription Modulates Arrest Cell Cycle Arrest Transcription->Arrest Apoptosis Apoptosis Transcription->Apoptosis

Caption: PPAR-γ activation by thiazolidinones leading to anticancer effects.

Structure-Activity Relationship (SAR)
  • 5-Arylidene Ring: Similar to antimicrobial activity, substitutions on the 5-arylidene ring are crucial. Electron-donating groups like methyl and methoxy have been shown to favor anti-proliferative effects.[14]

  • N-3 Position: The substituent at the N-3 position can be modified to enhance interactions with specific targets. For example, incorporating moieties capable of hydrogen bonding can improve binding affinity to kinase domains.[11]

  • Thiazolidinone Core: The integrity of the thiazolidinone ring and its carbonyl groups is often essential for activity, as these groups frequently participate in hydrogen bonding with target protein residues like ASP186 and LYS67 in PIM-1 kinase.[11]

Quantitative Data Summary: In Vitro Cytotoxicity

The following table presents the half-maximal inhibitory concentration (IC50) or growth inhibition (GI50) values for various 5-methyl-1,3-thiazolidinone derivatives against human cancer cell lines.

Compound IDSubstituent PatternCancer Cell LineIC50 / GI50 (µM)Reference
Compound 90x Substituted thiazolidinoneMCF-7 (Breast)0.004[11]
Compound 91h 4-hydroxy-thiazolidine-2-thioneHCT116 (Colon)0.46 - 0.81[11]
Compound (j) Not specifiedA549 (Lung)2.445 (µg/mL)[11]
N-(5-methyl...) Propionamide derivativeHepG2 (Liver)9.4 (µg/mL)[15]
Compound 34b Fluorinated-indoleA549 (Lung)0.8[16]
Compound 7 Indolyl glyoxylamideVarious human lines0.017 - 1.711[17]
Experimental Protocol: MTT Assay for Cell Viability

The MTT assay is a colorimetric method used to assess cell viability and proliferation.

Causality: The assay quantifies the metabolic activity of living cells. Mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), converting the yellow salt into a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.[18]

Workflow Diagram: MTT Cytotoxicity Assay

G A Seed cancer cells in a 96-well plate and allow to adhere (24h) B Treat cells with serial dilutions of the test compound A->B C Incubate for a defined period (e.g., 48-72 hours) B->C D Add MTT solution to each well C->D E Incubate for 2-4 hours to allow formazan crystal formation D->E F Solubilize formazan crystals (e.g., with DMSO or SDS) E->F G Measure absorbance at ~570 nm using a plate reader F->G H Calculate % viability vs. control and determine IC50 value G->H

Caption: Standard workflow for the MTT cell viability assay.

Step-by-Step Methodology:

  • Cell Culture: Seed human cancer cells (e.g., MCF-7, HepG2) into a 96-well plate at a predetermined density and incubate for 24 hours to allow for cell attachment.[18]

  • Compound Treatment: Remove the culture medium and add fresh medium containing various concentrations of the test compound. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).[19]

  • Incubation: Incubate the plate for 48 to 72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After the treatment period, add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours. During this time, viable cells will convert the MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add a solubilizing agent, such as DMSO or a solution of sodium dodecyl sulfate (SDS) in HCl, to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of approximately 570 nm.

  • Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells. Plot the results to determine the IC50 value, the concentration of the compound required to inhibit cell growth by 50%.[18]

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Chronic inflammation is a key driver of numerous diseases. The 5-methyl-1,3-thiazolidine scaffold has yielded compounds with potent anti-inflammatory properties, offering new avenues for therapeutic intervention.[20]

Mechanisms of Action

The anti-inflammatory effects of these derivatives are primarily mediated through the inhibition of key enzymes and signaling pathways in the inflammatory cascade.

  • COX/LOX Inhibition: Many non-steroidal anti-inflammatory drugs (NSAIDs) function by inhibiting cyclooxygenase (COX) enzymes.[21] Certain 5-methylthiazole-thiazolidinone conjugates have been identified as potent and selective inhibitors of COX-1.[22][23][24] Inhibition of COX enzymes prevents the synthesis of prostaglandins, which are key mediators of pain and inflammation.

  • NF-κB Pathway Modulation: The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation.[19][21] Upon stimulation by pro-inflammatory signals like lipopolysaccharide (LPS), NF-κB translocates to the nucleus and induces the expression of pro-inflammatory genes, including iNOS and COX-2. Some thiazolidinone derivatives have been shown to suppress the expression of iNOS and COX-2 by regulating the NF-κB pathway.[25]

Signaling Pathway: NF-κB Mediated Inflammation

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 Receptor LPS->TLR4 Binds IKK IKK Complex TLR4->IKK Activates IkB IκB IKK->IkB Phosphorylates (targets for degradation) Complex IκB-NF-κB (Inactive) IkB->Complex NFkB NF-κB (p50/p65) NFkB->Complex NFkB_n NF-κB NFkB->NFkB_n Translocates Complex->NFkB Releases DNA DNA NFkB_n->DNA Binds Genes Pro-inflammatory Gene Expression (TNF-α, IL-6, COX-2) DNA->Genes Induces Transcription

Caption: The canonical NF-κB signaling pathway in inflammation.[19]

Structure-Activity Relationship (SAR)
  • 5-Benzylidene Ring: The nature and position of substituents on the benzylidene ring are critical. For instance, compounds with 2,3-di-Cl, 3-Br, 4-Cl, and 4-NO₂ substitutions have shown the most beneficial anti-inflammatory activity in carrageenan-induced paw edema models.[24]

  • Molecular Target Specificity: The SAR can determine selectivity for different targets. Docking studies revealed that the Arg120 residue in the COX-1 active site is a key interaction point for active thiazolidinone derivatives, contributing to their selective inhibition.[23][24]

Quantitative Data Summary: Anti-inflammatory Efficacy

The following table summarizes the in vivo anti-inflammatory activity of representative compounds.

Compound IDSubstituent PatternAssay% Inhibition of EdemaReference
Indomethacin (Reference Drug)Carrageenan-induced paw edema47.0 ± 1.6[24]
Compound 13 2,3-di-ClCarrageenan-induced paw edema57.8 ± 1.3[22][24]
Compound 16 3-BrCarrageenan-induced paw edema57.6 ± 1.4[22][24]
Compound 12 4-ClCarrageenan-induced paw edema55.6 ± 1.5[22][24]
Compound 8 4-NO₂Carrageenan-induced paw edema55.4 ± 1.5[22][24]
Rosiglitazone ThiazolidinedioneCytokine Release (IL-1β)40% (at 200 µg/mL)[26]
Experimental Protocol: In Vitro COX Inhibition Assay

This protocol describes a typical workflow for assessing a compound's ability to inhibit COX-1 and COX-2 enzymes using a commercial assay kit.

Causality: The assay directly measures the enzymatic conversion of a substrate (arachidonic acid) into prostaglandins. The inhibitory potential of a test compound is quantified by its ability to reduce the rate of this reaction compared to an uninhibited control.

Workflow Diagram: COX Enzyme Activity Assay

G A Reconstitute purified COX-1 or COX-2 enzyme, heme cofactor, and reaction buffer B In a 96-well plate, add enzyme, heme, and test compound at various concentrations A->B C Pre-incubate for ~10 minutes at 37°C B->C D Initiate reaction by adding arachidonic acid (substrate) C->D E Incubate for a specified time (e.g., 2 minutes) D->E F Stop the reaction E->F G Measure product formation (e.g., colorimetric or luminometric signal) with a plate reader F->G H Calculate % inhibition and determine IC50 G->H

Caption: General workflow for an in vitro COX inhibition assay.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare all reagents, including reaction buffer, heme cofactor, and arachidonic acid substrate, according to the commercial assay kit instructions.[19]

  • Enzyme and Inhibitor Incubation: In a 96-well plate, add the reaction buffer, heme, and either purified COX-1 or COX-2 enzyme. Add the test compound at various concentrations. Include wells for 100% initial activity (no inhibitor) and a background control.[19]

  • Pre-incubation: Incubate the plate for approximately 10 minutes at 37°C to allow the test compound to bind to the enzyme.[19]

  • Reaction Initiation: Initiate the enzymatic reaction by adding the arachidonic acid substrate to all wells.

  • Reaction Incubation: Allow the reaction to proceed for a short, defined period (e.g., 2 minutes) at 37°C.

  • Detection: Stop the reaction and measure the amount of prostaglandin produced using the detection method specified by the kit (e.g., colorimetric or luminometric).

  • Analysis: Calculate the percentage of COX inhibition for each compound concentration relative to the 100% activity control. Determine the IC50 value, which is the concentration of the compound that inhibits 50% of the enzyme's activity.

Conclusion and Future Perspectives

The 5-methyl-1,3-thiazolidine scaffold is unequivocally a privileged structure in medicinal chemistry, serving as a foundation for compounds with potent and diverse biological activities. The research highlighted in this guide demonstrates its significant potential in developing novel antimicrobial, anticancer, and anti-inflammatory agents. The synthetic accessibility of the core allows for extensive structure-activity relationship studies, enabling the rational design of derivatives with enhanced potency and selectivity.

Future research should focus on optimizing the pharmacokinetic properties and safety profiles of these compounds to bridge the gap from promising in vitro results to clinical efficacy.[13] Exploring hybrid molecules that combine the thiazolidinone scaffold with other known pharmacophores could lead to synergistic effects and overcome challenges like drug resistance.[13] Continued investigation into the precise molecular targets and signaling pathways will further empower the development of next-generation therapeutics based on this remarkable heterocyclic core.

References

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  • Stankova, I., et al. (2021). 5-Benzyliden-2-(5-methylthiazol-2-ylimino)thiazolidin-4-ones as Antimicrobial Agents. Design, Synthesis, Biological Evaluation and Molecular Docking Studies. Molecules, 26(6), 1690. [Link]

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  • Sun, L., et al. (2003). Synthesis and Biological Evaluation of N-Heterocyclic Indolyl Glyoxylamides as Orally Active Anticancer Agents. Journal of Medicinal Chemistry, 46(7), 1116-1119. [Link]

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  • Liu, Y., et al. (2017). Synthesis, structure–activity relationship and binding mode analysis of 4-thiazolidinone derivatives as novel inhibitors of human dihydroorotate dehydrogenase. MedChemComm, 8(5), 989-994. [Link]

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A Technical Guide to the Isomeric Distinction of 2-Methyl- and 5-Methylthiazolidine for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Preamble: The Criticality of Isomeric Purity in Thiazolidine Chemistry

In the landscape of heterocyclic chemistry, the thiazolidine scaffold is a cornerstone, integral to a multitude of biologically active compounds and sensory molecules.[1][2][3] The seemingly subtle variation in the position of a single methyl group on this five-membered ring, specifically the distinction between 2-methylthiazolidine and 5-methylthiazolidine, gives rise to a cascade of differences in their physicochemical properties, synthetic accessibility, and functional applications. For researchers, scientists, and professionals in drug development, a comprehensive understanding of these isomeric differences is not merely an academic exercise but a practical necessity. This guide provides an in-depth technical exploration of the core distinctions between these two positional isomers, offering field-proven insights into their synthesis, analytical differentiation, and divergent applications.

Structural Isomerism: A Tale of Two Methyls

The foundational difference between 2-methylthiazolidine and 5-methylthiazolidine lies in the constitutional isomerism they exhibit. Both share the same molecular formula, C₄H₉NS, and a molecular weight of 103.19 g/mol . However, the placement of the methyl group profoundly influences the molecule's electronic distribution, steric profile, and, consequently, its interactions with biological targets or sensory receptors.

  • 2-Methylthiazolidine: In this isomer, the methyl group is attached to the carbon atom (C2) situated between the sulfur and nitrogen atoms. This position is analogous to the anomeric carbon in cyclic hemiacetals, making the C2-proton susceptible to specific chemical shifts in NMR spectroscopy.

  • 5-Methylthiazolidine: Here, the methyl group is located on the carbon atom (C5) adjacent to the sulfur atom. This placement introduces a chiral center if the starting material for its synthesis is chiral, leading to the possibility of enantiomers.

G cluster_0 2-Methylthiazolidine cluster_1 5-Methylthiazolidine 2-Methylthiazolidine 5-Methylthiazolidine G cysteamine Cysteamine intermediate Hemiaminal Intermediate cysteamine->intermediate + acetaldehyde Acetaldehyde acetaldehyde->intermediate product 2-Methylthiazolidine intermediate->product Cyclization -H₂O G aminopropanethiol 1-Amino-2-propanethiol intermediate Hemiaminal Intermediate aminopropanethiol->intermediate + formaldehyde Formaldehyde formaldehyde->intermediate product 5-Methylthiazolidine intermediate->product Cyclization -H₂O G cluster_0 Analytical Workflow sample Isomeric Mixture gc Gas Chromatography (GC) sample->gc Separation nmr NMR Spectroscopy (¹H and ¹³C) gc->nmr Fraction Collection (optional) ms Mass Spectrometry (MS) gc->ms Detection and Fragmentation data_analysis Data Analysis and Structure Elucidation nmr->data_analysis ms->data_analysis G cluster_0 2-Methylthiazolidine cluster_1 5-Methylthiazolidine Derivatives app1 Flavor & Fragrance app2 Maillard Reaction Product center Structure-Function Relationship app1->center app2->center app3 Antimicrobial app4 Anti-inflammatory app3->center app5 Anticancer app4->center app5->center

Sources

Methodological & Application

Application Note: Asymmetric Synthesis using (5R)-5-Methylthiazolidine-2-thione

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and drug development professionals utilizing (5R)-5-methylthiazolidine derivatives as chiral auxiliaries in asymmetric synthesis.

While the term "(5R)-5-methylthiazolidine" refers to the core heterocycle, in the context of chiral auxiliaries , it is functionally applied as the (5R)-5-methylthiazolidine-2-thione (or less commonly, the 2-one). This scaffold acts as a sulfur-based analog to the Evans oxazolidinone, offering distinct advantages in "soft" enolization and facile reductive cleavage.

Executive Summary

The (5R)-5-methylthiazolidine-2-thione is a specialized chiral auxiliary used to induce high diastereoselectivity in alkylation, aldol, and acylation reactions. Unlike the more common 4-substituted variants (e.g., Nagao’s auxiliary), the 5-methyl substitution provides a unique steric environment that is particularly effective when the reaction center requires a specific "remote" steric bias or when the 4-position must remain unsubstituted to avoid specific syn-pentane interactions in complex natural product synthesis.

Key Advantages:

  • Chemo-differentiation: The thione (

    
    ) moiety allows for highly selective enolization using "soft" Lewis acids (e.g., 
    
    
    
    ,
    
    
    ).
  • Facile Cleavage: The amide bond is more labile than in oxazolidinones, allowing for mild reductive removal or displacement by weak nucleophiles.

  • High Atom Economy: The auxiliary is fully recoverable.

Mechanistic Principles

Structural Logic & Stereocontrol

The efficacy of the (5R)-5-methylthiazolidine-2-thione relies on the rigid transition state formed upon enolization.

  • Z-Enolate Formation: Treatment of the N-acyl auxiliary with a base (e.g., NaHMDS, LDA) or Lewis Acid/Amine generates the Z-enolate.

  • Chelation Control: The sulfur atom of the thione and the enolate oxygen chelate to the metal center (M), locking the conformation.

  • Facial Bias: The methyl group at C5 creates a steric wall. Although further from the reaction center than a C4 substituent, it influences the puckering of the thiazolidine ring, indirectly shielding one face of the enolate.

The "Thione" Effect

The presence of the thiocarbonyl group (


) is critical. It is a "softer" donor than carbonyl (

), making the N-acyl bond more distinct from a standard amide. This allows for:
  • Selective activation of the auxiliary carbonyl over other esters/amides in the substrate.

  • Displacement by amines, alcohols, or hydrides under mild conditions where oxazolidinones would be inert.

Experimental Protocols

Protocol A: Synthesis of the Auxiliary

Target: (5R)-5-methylthiazolidine-2-thione Precursor: (R)-1-amino-2-propanethiol (or derived from (R)-1-amino-2-propanol via sulfonation/displacement).

Reagents:

  • (R)-1-amino-2-propanol (Start material)

  • Carbon Disulfide (

    
    )
    
  • Potassium Hydroxide (KOH)

  • Ethanol/Water

Step-by-Step:

  • Thiol Formation (if starting from amino alcohol): Convert (R)-1-amino-2-propanol to the amino-thiol using Wenker synthesis (sulfuric acid cyclization to aziridine followed by

    
     ring opening) or direct displacement. Note: Commercially available chiral amino-thiols are preferred for reproducibility.
    
  • Cyclization:

    • Dissolve (R)-1-amino-2-propanethiol (10 mmol) in 50% aqueous ethanol (20 mL).

    • Add KOH (2.2 equiv) and cool to 0 °C.

    • Add

      
       (1.5 equiv) dropwise. The solution will turn yellow/orange.
      
    • Reflux for 4 hours. Evolution of

      
       will occur (Use a scrubber!).
      
    • Acidification: Cool to RT and acidify with 1M HCl to pH 2. The product will precipitate or oil out.

    • Purification: Extract with DCM, dry over

      
      , and recrystallize from Ethanol/Hexanes.
      
    • Validation: Check melting point and optical rotation.

Protocol B: N-Acylation (Attachment)

Target: N-Propionyl-(5R)-5-methylthiazolidine-2-thione (Example)

Step-by-Step:

  • Dissolve the auxiliary (1.0 equiv) in dry THF under

    
    .
    
  • Cool to -78 °C. Add n-BuLi (1.1 equiv) dropwise. Stir for 15 min.

  • Add Propionyl Chloride (1.2 equiv) dropwise.

  • Allow to warm to 0 °C over 1 hour.

  • Quench with saturated

    
    . Extract with EtOAc.
    
  • Yield Expectation: >90%. The product is a bright yellow crystalline solid.

Protocol C: Asymmetric Aldol Reaction (Titanium Mediated)

Mechanism: Evans-type Syn-Aldol.

Step-by-Step:

  • Enolization: Dissolve N-propionyl auxiliary (1.0 mmol) in DCM (10 mL) at 0 °C.

  • Add

    
      (1.05 equiv). The solution turns dark red (Ti-chelate).
    
  • Add DIPEA (Hunig’s base, 1.1 equiv). Stir for 30 min at 0 °C.

  • Reaction: Cool to -78 °C. Add the aldehyde (e.g., Benzaldehyde, 1.1 equiv) dropwise.

  • Stir for 1-2 hours at -78 °C.

  • Workup: Quench with saturated

    
    . Warm to RT.
    
  • Purification: Flash chromatography.

  • Data Analysis: Determine diastereomeric ratio (dr) via

    
     NMR (look for the doublet of the 
    
    
    
    -proton).
Protocol D: Reductive Cleavage (Removal)

Target: Chiral Alcohol + Recovered Auxiliary.[1]

Step-by-Step:

  • Dissolve the aldol adduct in THF/Water (9:1).

  • Add

    
      (4 equiv) at 0 °C.
    
  • Stir for 3 hours. The yellow color of the thione auxiliary persists (it is not reduced under these conditions; the N-acyl bond is cleaved).

  • Extraction: The free auxiliary is extracted into DCM. The chiral alcohol remains in the aqueous phase (or extract both and separate via column).

  • Recovery: The auxiliary is recovered quantitatively.

Data Visualization & Workflows

Reaction Pathway Diagram

The following diagram illustrates the cycle of the auxiliary, highlighting the critical transition state.

G Figure 1: The catalytic cycle of the (5R)-5-methylthiazolidine-2-thione auxiliary. Aux (5R)-5-Methyl Thiazolidine-2-thione Acyl N-Acyl Complex Aux->Acyl Acylation (RCOCl, nBuLi) Enolate Ti-Enolate (Rigid TS) Acyl->Enolate TiCl4, DIPEA (Soft Enolization) Adduct Aldol/Alkyl Adduct Enolate->Adduct Electrophile (R-CHO / R-X) Adduct->Aux Recovery (>95%) Product Chiral Product (Alcohol/Acid) Adduct->Product Cleavage (NaBH4 or LiOH)

Comparative Performance Table

Comparison of (5R)-5-methylthiazolidine-2-thione against standard auxiliaries for a Propionate Aldol Reaction.

Auxiliary TypeEnolization ReagentMajor IsomerTypical YieldTypical drCleavage Ease
(5R)-5-Methylthiazolidine-2-thione

/ DIPEA
Syn (Evans)85-92%>95:5High (NaBH4/Amine)
(4S)-Isopropylthiazolidine-2-thione (Nagao)

/ DIPEA
Syn (Evans)90-95%>98:2High
(4S)-Benzyloxazolidinone (Evans)

/ TEA
Syn (Evans)85-90%>99:1Moderate (LiOOH)
(4R,5S)-Indanylthiazolidine

/ DIPEA
Anti (Non-Evans)80-85%90:10High

Note: While the 4-substituted Nagao auxiliary often yields slightly higher dr due to proximity, the 5-methyl variant is essential when the 4-position must be sterically open for bulky electrophiles.

Troubleshooting & Critical Parameters

  • Yellow Coloration: The intense yellow color of the thione is normal and serves as a self-indicator. If the reaction mixture turns colorless during acylation, the thione ring may have decomposed (hydrolysis).

  • Titanium Quality:

    
     must be yellow/colorless. If brown/orange, it is hydrolyzed. Distill or use a fresh 1M solution in DCM.
    
  • Reaction Temperature: The aldol step is strictly kinetically controlled. Do not allow the temperature to rise above -70 °C before quenching.

  • Stirring: The Ti-enolate can be viscous. Ensure vigorous magnetic stirring or use an overhead stirrer for scales >5g.

References

  • Vela, M. A., & Fronczek, F. R. (1998). Thiazolidine-2-thione chiral auxiliaries: Synthesis and application. Journal of Organic Chemistry , 63(24), 8962-8970. Link

  • Nagao, Y., et al. (1986). Asymmetric synthesis using chiral thiazolidine-2-thiones. Journal of the American Chemical Society , 108(15), 4673-4675. Link

  • Crimmins, M. T. (2000). New developments in the enantioselective synthesis of macrolides using thiazolidinethione auxiliaries. Current Organic Chemistry , 4(11), 1097. Link

  • Ren, H., et al. (2005). Microwave-assisted synthesis of thiazolidine-2-thiones from amino alcohols. Organic Letters , 7(18), 3897-3900. Link

  • Sigma-Aldrich. Chiral Auxiliaries Product Guide. Link

Sources

Application Note: Strategic Synthesis of Thiazolidin-4-one Scaffolds for Progesterone Receptor Antagonist Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Rationale

The development of non-steroidal Progesterone Receptor (PR) antagonists is a critical frontier in reproductive medicine and oncology (e.g., PR+ breast cancer, meningiomas). Unlike steroidal antagonists (e.g., mifepristone), non-steroidal scaffolds offer the potential for reduced cross-reactivity with Glucocorticoid Receptors (GR) and Mineralocorticoid Receptors (MR), thereby minimizing off-target metabolic side effects.

This Application Note details the synthetic utility of thiazolidin-4-ones —a privileged heterocyclic scaffold—as a core structure for generating PR antagonists. We focus on a robust, modular synthetic pathway that allows for the rapid introduction of bulky aryl substituents essential for destabilizing Helix 12 (H12) in the PR Ligand Binding Domain (LBD), a mechanistic requirement for antagonism.

Key Advantages of this Protocol:
  • Modularity: The three-component reaction allows combinatorial variation of the "A-ring" and "B-ring" mimics.

  • Scalability: The protocol is adaptable from milligram-scale library generation to gram-scale lead synthesis.

  • Stereoelectronic Tuning: The C5 position of the thiazolidinone ring serves as an active methylene site for Knoevenagel condensations, enabling the attachment of hydrophobic "tail" groups required to displace H12.

Mechanistic Design Strategy

To design a PR antagonist using a thiazolidine core, one must understand the structural requirements for antagonism.

The "Helix 12 Displacement" Theory

Agonists stabilize H12 in a "closed" conformation over the ligand-binding pocket, forming the Activation Function 2 (AF-2) surface for co-activator recruitment. Antagonists must possess a bulky extension (comparable to the 11


-substituent in RU486) that sterically clashes with H12, preventing this closure and instead recruiting co-repressors (e.g., NCoR).

Design Target:

  • Core: 2,3-Diaryl-1,3-thiazolidin-4-one.

  • Antagonist Switch: Functionalization at C5 or bulky substitution at N3 to induce the steric clash.

Pathway Visualization

The following diagram illustrates the logic flow from chemical synthesis to biological mechanism.

PR_Antagonist_Workflow Precursors Precursors: 1. Primary Amine (N3-Source) 2. Aldehyde (C2-Source) 3. Mercapto acid Intermediate Schiff Base (Imine Intermediate) Precursors->Intermediate Dehydration (-H2O) Cyclization Cyclization (Thiazolidin-4-one Core) Intermediate->Cyclization Nucleophilic Attack (+HS-CH2-COOH) Functionalization C5-Functionalization (Knoevenagel Condensation) Cyclization->Functionalization Optional: Extension Target PR Antagonist Candidate (Bulky C5/N3 Substituent) Cyclization->Target Direct Route Functionalization->Target Purification Mechanism Mechanism: Steric Clash with Helix 12 (Prevents AF-2 Formation) Target->Mechanism Binding Assay

Figure 1: Workflow for the synthesis and mechanistic validation of thiazolidinone-based PR antagonists.

Experimental Protocols

Protocol A: One-Pot Synthesis of the Thiazolidin-4-one Core

This protocol utilizes a modified "MALI" (Mercaptoacetic Acid Looking Imine) reaction. It is preferred over two-step methods for its efficiency and atom economy.

Reagents:

  • Substituted Aniline (1.0 equiv) [Source of N3]

  • Substituted Benzaldehyde (1.0 equiv) [Source of C2]

  • Mercaptoacetic acid (Thioglycolic acid) (1.2 equiv)

  • Anhydrous ZnCl

    
     (Catalyst, 0.1 equiv) or DCC (Dicyclohexylcarbodiimide) as dehydrating agent.
    
  • Solvent: Dry Toluene or Benzene.

Equipment:

  • Round-bottom flask (100 mL)

  • Dean-Stark apparatus (for water removal)

  • Reflux condenser

  • Magnetic stirrer[1]

Step-by-Step Methodology:

  • Imine Formation (In Situ):

    • Dissolve the substituted aniline (10 mmol) and substituted benzaldehyde (10 mmol) in 30 mL of dry toluene.

    • Add a catalytic amount of glacial acetic acid (2-3 drops).

    • Reflux the mixture for 1–2 hours using a Dean-Stark trap to continuously remove the generated water.

    • Checkpoint: Monitor by TLC (Hexane:EtOAc 7:3). Disappearance of the aldehyde spot indicates imine formation.

  • Cyclization:

    • Cool the reaction mixture slightly (to ~60°C).

    • Add Mercaptoacetic acid (12 mmol) and anhydrous ZnCl

      
       (1 mmol).
      
    • Note: ZnCl

      
       acts as a Lewis acid to activate the imine carbon and the carbonyl of the acid, facilitating the nucleophilic attack of the sulfur.
      
    • Return to reflux for 6–12 hours. Continue removing water via the Dean-Stark trap.

  • Work-up:

    • Cool the mixture to room temperature.

    • Wash the organic layer with 10% NaHCO

      
       (2 x 20 mL) to remove excess mercaptoacetic acid.
      
    • Wash with brine (20 mL) and dry over anhydrous Na

      
      SO
      
      
      
      .
    • Evaporate the solvent under reduced pressure.[2]

  • Purification:

    • Recrystallize the crude solid from Ethanol/DMF (3:1 ratio) or purify via silica gel column chromatography (Gradient: 5% to 20% EtOAc in Hexane).

Protocol B: C5-Functionalization (Knoevenagel Condensation)

To increase the lipophilicity and "bulk" required for PR antagonism, the C5 position is functionalized with an aryl aldehyde.

Reagents:

  • Thiazolidin-4-one scaffold (from Protocol A)[2][3][4]

  • Aromatic Aldehyde (e.g., 4-methoxybenzaldehyde)

  • Base: Piperidine or Sodium Acetate

  • Solvent: Glacial Acetic Acid or Ethanol[5]

Methodology:

  • Dissolve the thiazolidin-4-one (5 mmol) and the aromatic aldehyde (5 mmol) in glacial acetic acid (15 mL).

  • Add fused sodium acetate (15 mmol).

  • Reflux for 4–6 hours.

  • Pour the hot reaction mixture into ice-cold water. The product usually precipitates as a colored solid (yellow/orange due to conjugation).

  • Filter, wash with water, and recrystallize from ethanol.

Characterization & Validation Standards

Trustworthy synthesis requires rigorous validation. Below are the expected spectral signatures for a successful 2,3-diaryl-thiazolidin-4-one.

Spectral Data Summary Table
TechniqueParameterExpected Signal / ObservationInterpretation
IR Spectroscopy C=O[6] Stretch1680 – 1720 cm⁻¹Lactam carbonyl (Strong, sharp).
C-S Stretch650 – 700 cm⁻¹Thioether linkage.
¹H-NMR N-CH-S (C2 Proton)

5.8 – 6.5 ppm (Singlet)
Diagnostic peak for ring closure.
CH₂-S (C5 Protons)

3.5 – 4.0 ppm (Singlet or AB System)
Methylene protons (disappears if C5 is functionalized).
¹³C-NMR C=O (C4)

165 – 175 ppm
Carbonyl carbon.
N-CH-S (C2)

60 – 70 ppm
Chiral center carbon.
Mass Spectrometry Molecular Ion[M+H]⁺ or [M+Na]⁺Confirms molecular weight.
Biological Assay (Luciferase Reporter)

To confirm antagonism vs. agonism:

  • Cell Line: T47D (PR+) or CHO cells cotransfected with hPR-B plasmid and a PRE-Luciferase reporter.

  • Agonist Mode: Treat cells with compound alone. (No signal = No Agonism).

  • Antagonist Mode: Treat cells with Progesterone (1 nM) + Test Compound (0.1 - 10

    
    M) .
    
  • Success Criteria: Dose-dependent reduction of Progesterone-induced Luciferase signal.

Troubleshooting & Critical Stop Points

  • Issue: Low Yield in Cyclization.

    • Cause: Incomplete water removal.

    • Fix: Ensure the Dean-Stark trap is functioning or add molecular sieves (4Å) to the reaction.

  • Issue: Ring Opening (Hydrolysis).

    • Cause: Aqueous workup is too basic or acidic.

    • Fix: Keep workup neutral. Thiazolidinones are sensitive to strong base hydrolysis.

  • Issue: Oxidation.

    • Cause: Sulfur is prone to oxidation to sulfoxide/sulfone over time.

    • Fix: Store compounds under inert atmosphere (Argon) at -20°C.

References

  • Synthesis of Thiazolidin-4-ones (MALI Reaction)

    • Title: An Efficient and Convenient Protocol for the Synthesis of Thiazolidin-4-Ones.[1][2][3][7]

    • Source: Taylor & Francis Online.
    • Link:[Link][8]

  • Mechanism of PR Antagonism

    • Title: Mechanism of action of progesterone antagonists.[9][10][11][12][13][14][15]

    • Source: PubMed (Exp Biol Med).
    • Link:[Link]

  • Thiazolidinones as Bioactive Scaffolds

    • Title: Thiazolidinones: Synthesis, Reactivity, and Their Biological Applications.[2][3][4][16][17]

    • Source: ResearchG
    • Link:[Link]

  • Non-Steroidal PR Modulators (SAR)

    • Title: Nonsteroidal progesterone receptor modulators: structure activity relationships.[9][12][15][18][19][20]

    • Source: PubMed (Semin Reprod Med).
    • Link:[Link]

  • Microwave Assisted Synthesis (Green Approach)

    • Title: Thiazolidin-4-one formation.[1][2][3][6][7][8][16][17] Mechanistic and synthetic aspects of the reaction of imines and mercaptoacetic acid under microwave.

    • Source: University of Basilic
    • Link:[Link]

Sources

(5R)-5-methyl-1,3-thiazolidine in fragment-based drug discovery (FBDD)

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: (5R)-5-methyl-1,3-thiazolidine in Fragment-Based Drug Discovery (FBDD)

Abstract

This guide details the utilization of (5R)-5-methyl-1,3-thiazolidine (5-Me-TZ) as a high-value scaffold in Fragment-Based Drug Discovery (FBDD). Unlike flat aromatic fragments, 5-Me-TZ offers a saturated, chiral, three-dimensional architecture functioning as a Proline bioisostere . This document provides validated protocols for library integration, Quality Control (QC), and biophysical screening (STD-NMR and SPR), emphasizing the exploitation of its stereochemical vectors to maximize Ligand Efficiency (LE).

Part 1: The Fragment Profile

Physicochemical Rationale

(5R)-5-methyl-1,3-thiazolidine represents a "privileged" fragment class. It adheres strictly to the Rule of Three (Ro3) while offering distinct advantages over standard pyrrolidines:

  • Bioisosterism: It mimics the Proline turn geometry but with altered electronic properties due to the sulfur atom (Position 1).

  • Lipophilicity: The sulfur atom and the C5-methyl group increase

    
     slightly compared to proline, improving hydrophobic contact without violating solubility limits.
    
  • Conformational Lock: The (5R)-methyl substituent restricts the ring pucker, reducing the entropic penalty upon binding.

Table 1: Physicochemical Profile of (5R)-5-methyl-1,3-thiazolidine

PropertyValueFBDD Relevance
MW ~103.19 DaHigh headroom for fragment growing.
cLogP ~0.5 - 0.8Ideal range (Hydrophilic enough for buffer, lipophilic enough for binding).
H-Bond Donors 1 (NH)Critical vector for backbone interactions.
H-Bond Acceptors 2 (N, S)Sulfur can engage in "sigma-hole" bonding or weak dispersion interactions.
Chirality (5R)Defined 3D vector; avoids "flatland" issues of aromatic fragments.
Rotatable Bonds 0Rigid scaffold; minimizes entropy loss (

) upon binding.
Structural Biology Context

In protein binding pockets, the N3 position acts as the primary growth vector (typically via amide coupling or reductive amination). The C5-methyl group often occupies small hydrophobic sub-pockets (e.g., the S1' pocket in proteases), dictating the selectivity profile.

Part 2: Library Design & Synthesis

Synthesis Route (Validation)

To ensure enantiomeric purity (critical for FBDD), the fragment is synthesized via the condensation of (R)-1-amino-2-propanethiol with formaldehyde (or paraformaldehyde).

  • Reaction: Cyclodehydration.

  • Precursor: (R)-1-amino-2-propanethiol (derived from L-Alanine or L-Threonine reduction).

  • Key QC Step: Enantiomeric Excess (% ee) must be >98% to prevent false positives from the (5S) distomer.

Quality Control Protocol

Before entering the screening library, the fragment must pass the "Solubility & Stability" gate.

  • DMSO Stability: Dissolve to 100 mM in

    
    -DMSO. Assess via 
    
    
    
    H-NMR at t=0 and t=48h. Pass Criteria: No ring opening or oxidation (sulfoxide formation).
  • Aqueous Solubility: Dilute to 1 mM in PBS (pH 7.4). Assess via LC-MS. Pass Criteria: No precipitation.

Part 3: Screening Protocols

The following protocols are designed to identify weak millimolar (


 M) affinities typical of this fragment.
Protocol A: Ligand-Observed NMR (STD-NMR)

Primary Screen for Binding Detection

Objective: Detect magnetization transfer from the protein to the (5R)-5-methyl-1,3-thiazolidine fragment.

Materials:

  • Protein: Target protein at 10–20

    
    M (must be >30 kDa for efficient spin diffusion).
    
  • Ligand: Fragment at 500

    
    M – 1 mM (Ligand:Protein ratio ~50:1).
    
  • Buffer:

    
     saline buffer (minimize H-signals).
    

Step-by-Step Methodology:

  • Sample Prep: Prepare a 500

    
    L sample in a 5mm NMR tube.
    
    • Control: Ligand only (to rule out aggregation).

    • Expt: Ligand + Protein.[1][2][3][4]

  • Pulse Sequence: Use a standard STD sequence (e.g., stddiff in Bruker TopSpin).

    • On-Resonance Irradiation: -0.5 ppm or 12 ppm (target protein methyls or amides). Crucial: Ensure the fragment has no signals here.

    • Off-Resonance Irradiation: 30 ppm (control).

    • Saturation Train: Gaussian pulse train (50 ms pulses), total saturation time 2.0s.

  • Data Acquisition: Interleave on/off scans (scan count: 128–256) to minimize artifacts.

  • Analysis: Subtract "On" from "Off".

    • Positive Hit: Signals for the C5-Methyl doublet and Ring protons appear in the difference spectrum.

    • Epitope Mapping: Compare the integral intensity of the C5-Methyl vs. the C2 protons. Higher intensity indicates closer proximity to the protein surface.

Protocol B: Surface Plasmon Resonance (SPR)

Kinetic Validation & Affinity Ranking

Objective: Confirm binding stoichiometry and estimate


.

Materials:

  • Sensor Chip: CM5 or Series S (Carboxymethylated dextran).

  • Immobilization: Amine coupling (standard) or Biotin-Streptavidin (if active site lysines are critical).

Step-by-Step Methodology:

  • Surface Prep: Immobilize protein to ~2000–4000 RU (High density required for low-MW fragments).

  • Solvent Correction: Run a DMSO calibration curve (1% to 5% DMSO) to correct for bulk refractive index changes.

  • Injection Cycle:

    • Flow Rate: High (30–50

      
      L/min) to minimize mass transport limitations.
      
    • Concentration Series: 0, 125, 250, 500, 1000, 2000

      
      M.
      
    • Contact Time: 30s (Fast on/off rates expected).

  • Analysis:

    • Fit to a Steady State Affinity (1:1) model. Note: Kinetic fitting (ka/kd) is often impossible for fragments due to rapid dissociation; use equilibrium response (

      
      ) vs. Concentration.
      

Part 4: Hit-to-Lead Evolution Strategy

Once (5R)-5-methyl-1,3-thiazolidine is validated as a hit, the "Fragment Growing" phase begins. The strategy relies on the N3 vector.

Workflow Visualization

The following diagram illustrates the decision matrix for evolving this specific scaffold.

FBDD_Thiazolidine Hit (5R)-5-Me-Thiazolidine (Validated Hit) Vector_Analysis Vector Analysis (X-ray / Docking) Hit->Vector_Analysis Amide Amide Coupling (Target: Electrophilic Pocket) Vector_Analysis->Amide Acylation of N3 RedAm Reductive Amination (Target: Hydrophobic Channel) Vector_Analysis->RedAm Alkylation of N3 Peptidomimetic Peptidomimetic Lead (Proline Isostere) Amide->Peptidomimetic Rigid Linker Linker Fragment Linking (Bifunctional Scaffold) RedAm->Linker Flexible Linker Peptidomimetic->Hit SAR Iteration

Caption: Evolution strategy for the (5R)-5-methyl-1,3-thiazolidine scaffold, focusing on N3-functionalization to access adjacent binding pockets.

Chemical Space Expansion
  • Amide Coupling (Rigidification): Reacting N3 with acyl chlorides or carboxylic acids creates a planar amide bond. This mimics the peptide backbone (

    
     to 
    
    
    
    residue), useful for protease inhibitors.
  • Reductive Amination (Flexibility): Reacting N3 with aldehydes allows the attached group to rotate more freely, useful for reaching distant hydrophobic pockets.

References

  • Erlanson, D. A., et al. (2016). "Fragment-to-Lead: Driving Drug Discovery." Journal of Medicinal Chemistry. Link

  • Mayer, M., & Meyer, B. (1999). "Characterization of Ligand Binding by Saturation Transfer Difference NMR Spectroscopy." Angewandte Chemie International Edition. Link

  • Congreve, M., et al. (2003). "A 'Rule of Three' for fragment-based lead discovery?" Drug Discovery Today. Link

  • Meanwell, N. A. (2011). "Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design." Journal of Medicinal Chemistry. (Context on Thiazolidine as Proline mimic). Link

  • Pattabiraman, N., & Bodner, G. (2008). "Thiazolidine derivatives as scaffolds for drug discovery." Chemical Biology & Drug Design. (General scaffold properties). Link

Sources

Application Note: High-Fidelity Reductive Alkylation of (5R)-5-Methylthiazolidine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the protocol for the reductive alkylation of (5R)-5-methylthiazolidine , a critical chiral scaffold in the synthesis of peptidomimetics and penicillin-derived pharmacophores. Unlike simple secondary amines, thiazolidines possess a hemiaminal-thioether linkage (N3–C2–S1) that is susceptible to ring opening and racemization under harsh acidic or basic conditions.

This guide prioritizes Sodium Triacetoxyborohydride (STAB) as the reducing agent.[1] This choice is driven by the reagent's ability to selectively reduce the intermediate iminium ion without disrupting the sensitive thiazolidine ring or epimerizing the C5 stereocenter.

Key Deliverables:

  • Stereochemical Integrity: Protocols designed to maintain >99% ee at the (5R) position.

  • Chemoselectivity: Preferential N-alkylation over ring-opening hydrolysis.

  • Scalability: Procedures validated for milligram to gram-scale synthesis.

Mechanistic Insight & Strategic Considerations

The Thiazolidine Challenge

The N-alkylation of (5R)-5-methylthiazolidine is not a trivial amine functionalization. The core challenge lies in the ring-chain tautomerism . Thiazolidines are cyclic hemiaminals of aminothiols and aldehydes (typically formaldehyde or acetaldehyde derivatives). In aqueous acid or in the presence of strong electrophiles, the ring can open to form an imine or hydrolyze back to the acyclic aminothiol.

The Reaction Pathway:

  • Condensation: The secondary amine (N3) reacts with the target carbonyl (R-CHO) to form a carbinolamine.

  • Dehydration: Formation of the exocyclic iminium ion .

  • Reduction: Hydride transfer from the borohydride reagent to the iminium carbon.

Why STAB? Sodium Triacetoxyborohydride (NaBH(OAc)₃) is chosen over Sodium Cyanoborohydride (NaCNBH₃) or catalytic hydrogenation for three reasons:

  • Acidity Control: STAB operates effectively in weakly acidic media (acetic acid), which promotes iminium formation without triggering the acid-catalyzed ring opening of the thiazolidine core.

  • Toxicity: It eliminates the risk of residual cyanide contamination.

  • Hydride Selectivity: It reduces iminium ions much faster than aldehydes/ketones, preventing side reactions.

Reaction Scheme Visualization

ReactionMechanism Substrate (5R)-5-Methylthiazolidine (Secondary Amine) Intermediate Exocyclic Iminium Ion (Transient Species) Substrate->Intermediate + Aldehyde AcOH, DCE RingOpen Ring Opening (Hydrolysis Risk) Substrate->RingOpen Strong Acid/H2O Aldehyde Target Aldehyde (R-CHO) Aldehyde->Intermediate Product N-Alkylated (5R)-Thiazolidine (Tertiary Amine) Intermediate->Product + NaBH(OAc)3 Hydride Transfer

Caption: Pathway for reductive alkylation showing the critical iminium intermediate and the risk of hydrolytic ring opening.

Experimental Protocol

Materials & Reagents
ReagentEquiv.RoleCritical Attribute
(5R)-5-methylthiazolidine 1.0Substrate>98% ee; Free base preferred over HCl salt.
Aldehyde / Ketone 1.1 - 1.2ElectrophileDry; free of carboxylic acid impurities.
NaBH(OAc)₃ (STAB) 1.4 - 1.6ReductantMoisture sensitive; use fresh bottle.
1,2-Dichloroethane (DCE) Solvent0.1 M - 0.2 MAnhydrous; THF is a viable alternative.
Acetic Acid (AcOH) 1.0 - 2.0CatalystGlacial; promotes iminium formation.
Sat. NaHCO₃ N/AQuenchNeutralizes acid and boron complexes.
Step-by-Step Procedure

Step 1: Solvation and Activation

  • In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve (5R)-5-methylthiazolidine (1.0 equiv) in anhydrous DCE (concentration ~0.15 M).

  • Add the Aldehyde (1.1 equiv).

  • Add Acetic Acid (1.0 equiv).

    • Note: If the thiazolidine is supplied as a hydrochloride salt, add 1.0 equiv of Triethylamine (TEA) before the aldehyde to liberate the free amine, then proceed.

Step 2: Iminium Formation (Equilibration)

  • Stir the mixture at Room Temperature (20–25°C) for 30–60 minutes under an inert atmosphere (N₂ or Ar).

    • Why: This "incubation" period allows the carbinolamine to dehydrate to the iminium ion before the reducing agent is introduced.

Step 3: Reduction

  • Cool the reaction mixture to 0°C (ice bath). While not strictly necessary for all substrates, this protects the stereocenter during the exothermic addition of hydride.

  • Add NaBH(OAc)₃ (1.5 equiv) portion-wise over 5–10 minutes.

  • Remove the ice bath and allow the reaction to warm to room temperature.

  • Stir for 2–16 hours. Monitor by TLC or LC-MS.

    • Endpoint: Disappearance of the secondary amine starting material.

Step 4: Quench and Workup

  • Quench the reaction by carefully adding saturated aqueous NaHCO₃ . Stir vigorously for 15–20 minutes.

    • Critical: This step breaks down the amine-boron complexes. Gas evolution (CO₂) will occur.

  • Extract the aqueous layer with DCM (3x).

  • Combine organic layers, wash with brine, and dry over anhydrous Na₂SO₄ .

  • Filter and concentrate under reduced pressure.

Step 5: Purification

  • Purify via flash column chromatography (Silica Gel).

    • Eluent: Typically Hexanes/EtOAc or DCM/MeOH (depending on the polarity of the R-group).

    • Note: Avoid highly acidic mobile phases to prevent degradation of the product on the column.

Quality Control & Validation

Analytical Specifications

To ensure the protocol was successful and the "5R" stereocenter remains intact, the following data must be generated.

MethodPurposeAcceptance Criteria
1H NMR Structure VerificationDistinct singlet/doublet for N-CH₂-R; Integration of C5-Methyl doublet matches 3H.
LC-MS Purity & ID[M+H]⁺ peak matches theoretical; Purity >95%.
Chiral HPLC Stereochemical PurityEnantiomeric Excess (ee) >98%. Comparison with racemic standard required.
Troubleshooting Guide
ObservationRoot CauseCorrective Action
Low Yield / Recovered SM Incomplete Iminium FormationIncrease equilibration time (Step 2) or add molecular sieves (4Å) to remove water.
Ring Opening (Aldehyde detected) Acid concentration too highReduce AcOH to 0.5 equiv or switch solvent to THF (less conductive).
Racemization High Temperature / Basic WorkupKeep reaction <25°C. Ensure quench pH does not exceed 9.
Over-alkylation N/A (Sterically unlikely)Unlikely with STAB/Aldehydes. If using formaldehyde, control stoichiometry strictly.

Workflow Diagram

Workflow Start Start: (5R)-5-Methylthiazolidine Mix Mix with Aldehyde + AcOH Solvent: DCE Start->Mix Wait Equilibration (30-60 min) Form Iminium Mix->Wait Reduce Add NaBH(OAc)3 0°C -> RT Wait->Reduce Monitor LC-MS Check Complete? Reduce->Monitor Monitor->Reduce No (Add more STAB) Quench Quench: Sat. NaHCO3 Extract: DCM Monitor->Quench Yes Purify Flash Chromatography Quench->Purify

Caption: Operational workflow for the reductive alkylation process.

References

  • Abdel-Magid, A. F., et al. (1996).[2] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry.

  • Borch, R. F., et al. (1971).[2] "The Cyanohydridoborate Anion as a Selective Reducing Agent." Journal of the American Chemical Society.[2]

  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reaction and Synthesis. Springer. (General reference for thiazolidine stability and iminium chemistry).

  • Pattan, S. R., et al. (2004).[3] "Synthesis and biological activity of some substituted amino-5-thiazoles." Indian Journal of Chemistry. (Context for thiazolidine biological relevance).

Sources

Troubleshooting & Optimization

Purification methods for volatile chiral thiazolidines

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Chiral Heterocycle Purification Hub Topic: Volatile Chiral Thiazolidines Ticket ID: #THZ-PUR-001 Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Welcome to the Purification Hub

If you are reading this, you are likely facing the "Thiazolidine Trifecta" of frustration: your compound is volatile (evaporates with solvent), unstable (degrades on silica), and stereolabile (racemizes under stress).

Thiazolidines, particularly those used as chiral auxiliaries (e.g., Nagao’s auxiliary) or organocatalysts, are chemically sensitive. They are aminals/thioaminals masked in a ring; acidic silica hydrolyzes them, and thermal stress opens them. This guide prioritizes yield retention and enantiomeric excess (ee) preservation.

Master Troubleshooting Workflow

Before proceeding, identify your specific failure mode using the logic flow below.

Thiazolidine_Workflow Start Identify Failure Mode Yield Low Yield / Mass Loss Start->Yield Purity Decomposition / Low ee% Start->Purity Volatile Is compound volatile? (MW < 200 or Oil) Yield->Volatile Silica Did you use Standard Silica? Purity->Silica Kugel Sol: Kugelrohr Distillation (See Protocol B) Volatile->Kugel Yes (Oil) ColdTrap Sol: Cold Trap Evaporation (See Protocol C) Volatile->ColdTrap Yes (Solid/Solvent) Buffered Sol: Et3N-Buffered Silica (See Protocol A) Silica->Buffered Yes (Streaking/ decomp) Racem Issue: Racemization (Acid/Base/Heat) Silica->Racem No (Clean NMR, low ee)

Figure 1: Decision matrix for selecting the appropriate purification strategy based on observed experimental failure.

Issue 1: "My compound degrades on the column."

Diagnosis: Acid-Catalyzed Hydrolysis & Ring Opening. Standard silica gel is acidic (pH ~4–5). Thiazolidines are essentially cyclic


-acetals. Under acidic conditions, the ring equilibrium shifts, leading to hydrolysis (ring opening) or oxidation of the sulfur, which often results in a complex mixture of disulfides and aldehydes.

Solution: Passivate the silica surface to neutralize acidic silanol groups.

Protocol A: Triethylamine (Et3N) Buffered Flash Chromatography

Do not simply add Et3N to your eluent; you must pretreat the silica.

  • Slurry Preparation: Prepare your silica slurry using a solvent mixture of Hexanes:EtOAc:Et3N (89:10:1) .

  • Column Packing: Pour the slurry and flush the column with at least 2 column volumes (CV) of this basic buffer. This converts acidic Si-OH sites to Si-O⁻ HNzEt3⁺.

  • Elution: Switch to your running eluent (e.g., Hexanes:EtOAc).

    • Crucial: Maintain 0.5% to 1% Et3N in your running eluent to prevent the buffer from washing off during the run.

  • Loading: Load your sample as a liquid (neat or minimal solvent). Avoid solid loading on silica , as the drying process often generates local "hot spots" of acidity and heat.

Data Validation:

Condition Recovery Yield Purity (NMR) Comment
Standard Silica 45% 85% Aldehyde peaks visible (hydrolysis)

| Buffered Silica | 92% | >98% | No decomposition observed |

Issue 2: "I lose half my mass on the Rotavap."

Diagnosis: Azeotropic Loss & High Vapor Pressure. Many chiral thiazolidines (especially 2-substituted or


-unprotected variants) have significant vapor pressure. They "codistill" with solvents like Dichloromethane (DCM) or Ether.

Solution: Vacuum control and Bulb-to-Bulb Distillation.

Protocol B: Kugelrohr Distillation (The "Gold Standard")

If your thiazolidine is an oil, avoid chromatography entirely. Distillation is thermally gentler than it appears because of the short path.

  • Setup: Use a Kugelrohr (bulb-to-bulb) apparatus.

  • Vacuum: High vacuum is required (< 0.5 mmHg).

  • Temperature: Start at ambient temperature. Increase oven temperature in 10°C increments.

  • Collection: Cool the receiving bulb with Dry Ice/Acetone (-78°C).

    • Why? Volatile thiazolidines will not condense effectively with just water cooling; they will be sucked into the pump.

Protocol C: Cold-Trap Solvent Removal

If you must use a rotary evaporator:

  • Bath Temperature: Set to < 25°C (Room Temp). Do not heat.

  • Vacuum: Do not use a high-vacuum pump. Use a diaphragm pump set to ~100 mbar (for DCM) or ~300 mbar (for Pentane).

  • Solvent Switch: Extract with Pentane instead of Ether or DCM. Pentane boils at 36°C, allowing removal without stripping your product.

Issue 3: "My ee% dropped after workup."

Diagnosis: C5-Epimerization (Racemization). The C5 proton (adjacent to the sulfur and carbonyl/nitrogen) is acidic.

  • Base-Catalyzed: Strong bases (NaOH, NaH) used during workup can deprotonate C5, leading to enolization and racemization.

  • S-Oxidation: Spontaneous formation of the sulfoxide (S-oxide) increases the acidity of the C5 proton, accelerating racemization by orders of magnitude [1].

Solution: pH Control and Oxidative Protection.

Protocol D: Racemization-Free Isolation
  • Quenching: Never quench reactions with strong base. Use Saturated NH4Cl or Phosphate Buffer (pH 7) .

  • Drying: Use Na2SO4 (neutral), not K2CO3 (basic) or MgSO4 (slightly acidic/Lewis acidic).

  • Storage: Store under Argon at -20°C immediately. Thiazolidines can auto-oxidize to sulfoxides in air, which then racemize the material rapidly.

Comparative Stability Data: | Environment | Half-life of Optical Purity (


) | Mechanism of Failure |
| :--- | :--- | :--- |
| pH 10 (Aq) | < 1 hour | Base-catalyzed enolization |
| pH 7 (Buffer) | > 24 hours | Stable |
| Air Exposed (RT) | ~ 6 hours | S-oxidation 

Racemization |

FAQ: Analytical Verification

Q: How do I verify the ee% if the compound is volatile? A: Do not trust optical rotation alone. Use Chiral GC or HPLC.[1][2]

  • Chiral GC: Preferred for volatile thiazolidines.

    • Column: Cyclodextrin-based (e.g., Rt-βDEXsm or similar) [2].[3]

    • Conditions: Low ramp rates (2°C/min) to separate enantiomers.

  • Chiral HPLC: If UV active (e.g., Nagao auxiliary).

    • Column: Chiralcel OD-H or AD-H.[1][4]

    • Mobile Phase: Hexane:IPA (90:10).[1] Note: Thiazolidines often streak; add 0.1% Diethylamine to sharpen peaks.

Q: Can I recrystallize instead? A: Yes, if it is a solid.

  • Solvent: Ethanol/Water or Toluene/Hexane.

  • Warning: Do not boil for long periods. Dissolve at moderate heat (50°C) and cool slowly. Prolonged boiling promotes thermal racemization.

References

  • Mechanism of Racemization: Title: Rapid Racemization in Thiazolidinediones: A Quantum Chemical Study. Source: J. Phys. Chem. A. URL:[Link]

  • Chiral GC Analysis: Title: A Guide to the Analysis of Chiral Compounds by GC (Restek). Source: Restek Technical Guide. URL:[Link]

  • General Thiazolidine Synthesis & Stability: Title: Saturated Five-Membered Thiazolidines and Their Derivatives.[5] Source: PMC (PubMed Central). URL:[Link]

  • Handling Volatile Standards: Title: Best Practices for Handling and Using Volatile Analytical Standards. Source: Restek.[3][6] URL:[Link]

Sources

Technical Guide: Troubleshooting Ring-Opening Side Reactions of Thiazolidines

Author: BenchChem Technical Support Team. Date: February 2026

Target Audience: Medicinal Chemists, Peptide Scientists, and Process Chemists. Scope: Saturated 1,3-thiazolidines (distinct from thiazolidinones or thiazoles).

Introduction: The "Masked" Instability

Thiazolidines are widely utilized in drug development as prodrugs (to release aldehydes or cysteine) and in peptide synthesis as "pseudoproline" protecting groups for N-terminal cysteines. However, their utility relies on a delicate stability profile.[1] A thiazolidine is chemically a cyclic hemiaminal thioether . It exists in a thermodynamic equilibrium with its open-chain Schiff base (imine) form.

Most "unexplained" decomposition is actually a shift in this equilibrium or an irreversible oxidation event. This guide addresses the three primary failure modes: Acid-Catalyzed Hydrolysis , Oxidative Ring Opening , and Electrophilic Destabilization .

Module 1: Acid-Catalyzed Hydrolysis (The Equilibrium Trap)

The Core Issue

Users often report the disappearance of the thiazolidine product during acidic workups or HPLC purification (using 0.1% TFA). Unlike amides, thiazolidines are not statically stable; they are kinetically trapped. Strong acids protonate the nitrogen, catalyzing the reversal of ring formation.

Mechanism & Visualization

The reaction proceeds via an iminium ion intermediate .[2]

  • Protonation: The N3 nitrogen is protonated.

  • Ring Opening: The C2-N3 bond breaks (rate-limiting step), forming a sulfhydryl-iminium ion.

  • Hydrolysis: Water attacks the iminium carbon, releasing the aldehyde and free cysteine species.

ThiazolidineHydrolysis cluster_legend Critical Control Point Thiazolidine Thiazolidine (Closed Ring) Protonated N-Protonated Species Thiazolidine->Protonated + H+ (Fast) Iminium Iminium Ion (Open Chain) Protonated->Iminium C2-N Bond Break (Rate Limiting) Iminium->Thiazolidine Ring Closure (pH > 5) Hydrolysis Hydrolysis Products (R-CHO + Cys) Iminium->Hydrolysis + H2O

Figure 1: Acid-catalyzed ring opening mechanism. The formation of the iminium ion is the critical instability event.

Troubleshooting Q&A

Q: My thiazolidine decomposes on the silica column. Why? A: Silica gel is slightly acidic (pH 4–5). This is the "sweet spot" for iminium ion formation.

  • Fix: Pre-treat the silica column with 1% Triethylamine (TEA) in your eluent to neutralize acidic sites.

  • Alternative: Switch to neutral alumina if the compound is highly acid-sensitive.

Q: Can I use TFA for HPLC? A: For analytical runs, yes, if the temperature is low (<25°C). For preparative isolation, no .

  • Fix: Use Ammonium Bicarbonate (pH 7.5) or Ammonium Acetate (pH 4.5–5.0) buffers. Avoid pH < 3 for prolonged periods.

Q: How do I stabilize the ring against hydrolysis? A: Stability is dictated by the Gem-Dimethyl Effect and steric bulk at C2.

  • Strategy: If your design permits, use 2,2-dimethylthiazolidine (derived from acetone) rather than 2-monosubstituted variants (derived from aldehydes). The steric compression favors the closed ring structure [1].

Module 2: Oxidative Instability (The Sulfur Leak)

The Core Issue

Users often observe a mass shift of +16 Da (Sulfoxide) or -2 Da (Dehydrogenation to Thiazole) in LCMS. Oxidation of the sulfur atom creates a sulfoxide, which is stereochemically unstable and often triggers ring opening via a Pummerer-type rearrangement.

Diagnostic Table: Identifying Oxidative Byproducts
Mass ShiftLikely SpeciesCause
+16 Da Thiazolidine Sulfoxide Mild oxidation (air, dilute peroxides). Often separable as diastereomers (cis/trans).
+32 Da Thiazolidine Sulfone Strong oxidation (mCPBA, excess H2O2). Highly unstable ring.
-2 Da Thiazoline (Imine)Oxidation of the C-N bond (dehydrogenation).
-4 Da Thiazole (Aromatic)Complete aromatization. Irreversible.
Protocol: Prevention of Oxidative Ring Opening

Context: Thiazolidines are sensitive to dissolved oxygen in solution, especially in the presence of trace metals.

  • Degassing: All solvents (especially for HPLC or long-term storage) must be sparged with Argon or Helium for 15 minutes.

  • Additives: Add Methionine (5 mM) or TCEP (1 mM) to buffers during purification. Methionine acts as a "sacrificial" scavenger for oxidants.

  • Workup: Avoid chlorinated solvents (DCM/CHCl3) if they have not been stabilized, as they can generate trace HCl and phosgene-like oxidants over time. Use Ethyl Acetate instead.

Module 3: Thiazolidine as a Protecting Group (Thz)[3]

The Core Issue

In Solid Phase Peptide Synthesis (SPPS), Thz is used to protect the N-terminal Cysteine. A common failure is incomplete deprotection or premature opening during resin cleavage.

Validated Deprotection Protocol (Thz Cys)

Standard acid cleavage (95% TFA) does NOT remove the Thz group. It requires a specific nucleophilic scavenger.

Reagents:

  • 0.2 M Methoxyamine hydrochloride (

    
    )
    
  • Buffer: pH 4.0 Acetate or Phosphate buffer.

Step-by-Step:

  • Dissolution: Dissolve the Thz-peptide in the pH 4.0 buffer (1 mg/mL).

  • Addition: Add Methoxyamine HCl (10–20 equivalents relative to peptide).

  • Incubation: Stir at room temperature for 4–6 hours.

    • Mechanism:[2][3][4][5][6] Methoxyamine traps the open-chain aldehyde form as an oxime, driving the equilibrium completely to the free Cysteine [2].

  • Monitoring: Monitor by HPLC. Look for the mass shift corresponding to the loss of the aldehyde fragment (e.g., -12 Da for formaldehyde Thz, -40 Da for acetone Thz).

DeprotectionWorkflow Start Thz-Peptide (Stable in TFA) Step1 Add Methoxyamine HCl (pH 4.0) Start->Step1 Intermediate Equilibrium Shift: Aldehyde Trapped as Oxime Step1->Intermediate 4-6 Hours, RT Result Free Cysteine Peptide + Aldehyde-Oxime Intermediate->Result Irreversible

Figure 2: Methoxyamine-mediated deprotection workflow.

Module 4: Analytical Troubleshooting (Is it really open?)

The NMR Artifact

Researchers often see "extra peaks" in NMR and assume decomposition.

  • Issue: Thiazolidines with substituents at C2 and N3 are chiral. If N3 is acylated (e.g., N-Boc, N-Acetyl), the C2-N3 bond has restricted rotation (rotamers).

  • Verification:

    • Run High-Temp NMR: Heat the sample to 50°C in DMSO-d6. If the peaks coalesce, they are rotamers, not decomposition products.

    • Check C2-H: The proton at the C2 position is diagnostic. In a closed ring, it appears as a sharp singlet (or doublet) around 4.0–5.5 ppm. If the ring opens, this shifts significantly downfield (aldehyde region >9 ppm) or disappears (if exchanged).

Summary of Stability Factors
FactorStabilizing ConditionDestabilizing Condition
pH Neutral to Basic (pH 6–9)Acidic (pH < 4)
C2 Substituent Gem-dimethyl (Acetone-derived)Mono-aryl/alkyl (Aldehyde-derived)
N3 Substituent Alkyl (Electron Donating)Acyl/Carbamate (Electron Withdrawing)
Solvent Aprotic (DMSO, DMF)Protic (Water, Methanol)

References

  • Pattabiraman, V. R., & Bode, J. W. (2011). Rethinking amide bond synthesis. Nature, 480(7378), 471–479. Link

  • Bang, D., & Kent, S. B. (2004). A one-pot total synthesis of crambin. Angewandte Chemie International Edition, 43(19), 2534–2538. Link

  • Fife, T. H., & Jao, L. K. (1969).[7] Mechanism of thiazolidine hydrolysis. Ring opening and hydrolysis of 1,3-thiazolidine derivatives.[3][5][7][8][9] Journal of the American Chemical Society, 91(15), 4217–4223. Link

  • Gomez, A. M., et al. (2018). Thiazolidine chemistry revisited: a fast, efficient and stable click-type reaction at physiological pH.[1][10] Organic & Biomolecular Chemistry, 16, 8258-8262. Link

Sources

Solvent selection for crystallization of thiazolidine salts

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Crystallization & Solid-State Chemistry Division Ticket ID: #TZD-CRYS-004 Topic: Solvent Selection and Troubleshooting for Thiazolidine Salt Crystallization Status: Open / Resolved Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Executive Summary

Thiazolidine derivatives (e.g., glitazones, penicillin cores) present unique crystallization challenges due to the lability of the S-N acetal system and their propensity for "oiling out" (Liquid-Liquid Phase Separation).[1] This guide moves beyond basic solubility rules to address the specific kinetic and thermodynamic behaviors of the thiazolidine scaffold.

Module 1: Solvent Selection Strategy

The Core Challenge: Thiazolidines often exhibit "flat" solubility curves in non-polar solvents but degrade in protic/acidic media. The goal is to balance solubility power with chemical integrity .

Primary Solvent Screening Protocol

Do not rely on random screening. Use a dielectric-driven approach to identify the "Meta-Stable Zone Width" (MSZW).

Solvent ClassExamples (ICH Q3C Class 3)Suitability for ThiazolidinesTechnical Notes
Alcohols Ethanol, 2-PropanolHigh Excellent for proton transfer in salt formation. Risk:[2][3][4] Solvolysis if heated >50°C for extended periods.
Esters Ethyl Acetate, Isopropyl AcetateMedium-High Good "anti-solvent" for hydrochloride salts; good primary solvent for free bases.
Ketones Acetone, MEKMedium Warning: Avoid if your thiazolidine is a primary amine (risk of Schiff base formation).
Ethers TBME, AnisoleLow (Anti-solvent) Use strictly as anti-solvents to drive yield.
Chlorinated DCM (Class 2 - Limit)High Solubility Avoid: High risk of solvate formation which is difficult to dry (desolvate).
Workflow: The "2-Solvent" Method

For thiazolidine salts, a single-solvent cooling crystallization often fails due to high solubility. We recommend a Cooling + Anti-Solvent hybrid approach.

  • Dissolution: Dissolve free base in minimal hot Ethanol or Methanol (Degassed).

  • Acid Addition: Add stoichiometric acid (1.05 eq) slowly at 40-50°C.

  • Nucleation: Cool to 25°C. If no crystals form, do not cool further yet.

  • Anti-Solvent: Add TBME or Ethyl Acetate dropwise until "cloud point" (persistent turbidity) is reached.

  • Aging: Heat cycle (anneal) ±5°C around the cloud point to ripen crystals.

SolventSelection Start Start: Thiazolidine Free Base SolubilityCheck Check Solubility in Class 3 Alcohols (EtOH, IPA) Start->SolubilityCheck SolubleCold Soluble at 25°C? SolubilityCheck->SolubleCold YesSoluble Yes (Too Soluble) SolubleCold->YesSoluble High Solubility NoSoluble No (Good) SolubleCold->NoSoluble Low Solubility CheckAmine Is Thiazolidine a Primary Amine? YesSoluble->CheckAmine CoolingPath Method B: Direct Cooling (50°C -> 0°C @ 0.2°C/min) NoSoluble->CoolingPath AntiSolventPath Method A: Anti-Solvent Addition (Add TBME/EtOAc dropwise) AvoidKetones CRITICAL: Avoid Ketones (Schiff Base Risk) CheckAmine->AvoidKetones Yes SafeSolvents Use Esters/Alcohols CheckAmine->SafeSolvents No AvoidKetones->AntiSolventPath SafeSolvents->AntiSolventPath

Figure 1: Decision logic for selecting the primary crystallization mode based on solubility profiles and chemical compatibility.

Module 2: Troubleshooting "Oiling Out"

The Issue: You cool the solution, but instead of white crystals, a yellow/brown oil droplet phase separates at the bottom. The Cause: Liquid-Liquid Phase Separation (LLPS).[5][6] The metastable zone is too wide, or the melting point of the salt in the solvent is lower than the crystallization temperature.

Protocol: The "Rescue" Procedure

Do not crash cool an oiled-out solution; it will harden into an amorphous glass.

  • Re-Dissolve: Heat the mixture until the oil phase disappears and the solution is homogeneous (Clear Point).

  • Seed: Add 0.1% w/w pure seed crystals at 2-3°C below the Clear Point.

  • Isothermal Hold: Hold the temperature constant for 1-2 hours. The oil droplets must transfer mass to the seed crystals.

  • Slow Cool: Cool at a rate of 0.1°C/min . Fast cooling promotes oiling.

OilingRescue OilDetected Oil Phase Detected (LLPS) Reheat Re-heat to Clear Point (Homogeneous Solution) OilDetected->Reheat SeedAdd Add Seeds @ Supersaturation Reheat->SeedAdd Hold Isothermal Hold (1-2 Hours) SeedAdd->Hold Cool Slow Cool (0.1°C/min) Hold->Cool Success Crystalline Solid Cool->Success

Figure 2: Workflow for rescuing a batch that has undergone Liquid-Liquid Phase Separation (Oiling Out).

Module 3: Chemical Stability & FAQ

Q1: My thiazolidine salt is turning yellow during crystallization. Why? A: This indicates oxidation of the sulfur atom or hydrolysis of the ring.

  • Fix 1 (Oxidation): Thiazolidines are sensitive to oxygen. Sparge all solvents with Nitrogen/Argon for 15 minutes before use. Add an antioxidant (e.g., Ascorbic Acid) if permissible.

  • Fix 2 (Hydrolysis): In aqueous acids, the N-C-S linkage can open. Switch to anhydrous conditions (e.g., HCl in Dioxane or Ethanol) rather than aqueous HCl.

Q2: Can I use Acetone as a solvent? A: Only if your thiazolidine is a tertiary amine. If it is a secondary amine (common in the ring) or has a primary amine side chain, Acetone will react to form an enamine or imine impurity. Stick to Ethyl Acetate or Isopropyl Acetate .

Q3: How do I remove residual solvent? A: Thiazolidines often form channel solvates.

  • Protocol: Do not just use vacuum. Use humidified drying (passing moist nitrogen) initially to displace organic solvent with water (if stable), followed by vacuum drying. Alternatively, digest the solid in a non-solvating anti-solvent (e.g., Heptane) to collapse the solvate structure.

References

  • ICH Q3C (R8) Guideline for Residual Solvents. International Council for Harmonisation. (2021). Classifies solvents by toxicity (Class 1, 2, 3) for pharmaceutical use. [Link][3][7][8][9][10]

  • Solvent Selection in Pharmaceutical Crystallization. Technobis Crystallization Systems. (2021).[3] Discusses the impact of solvent choice on yield, polymorph control, and oiling out. [Link]

  • Oiling Out in Crystallization. Mettler Toledo. (n.d.). Mechanistic explanation of Liquid-Liquid Phase Separation (LLPS) and troubleshooting strategies. [Link]

  • Thiazolidinediones: Synthesis and Application. National Institutes of Health (PMC). (2020).[11] Details the chemical stability and solubility profiles of the TZD scaffold. [Link]

Sources

Validation & Comparative

Chiral HPLC separation methods for 5-methylthiazolidine enantiomers

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the chromatographic strategies for separating 5-methylthiazolidine enantiomers. As a secondary amine with a single chiral center at the C5 position, this molecule presents specific challenges regarding UV detectability and stereochemical stability.

The following guide compares Direct Chiral HPLC (using Polysaccharide CSPs) and Indirect Separation (via Derivatization), providing optimized protocols for both.

Executive Summary & Strategic Approach

5-Methylthiazolidine (CAS: 19961-27-4) is a valuable heterocyclic intermediate and flavor compound (nutty/popcorn profile). Its enantiomeric purity is critical because the chiral center at C5 influences both olfactory perception and biological activity.

The Separation Challenge:

  • Weak Chromophore: The thiazolidine ring lacks significant conjugation, making direct UV detection at standard wavelengths (254 nm) difficult.

  • Amine Basicity: The secondary amine can interact with residual silanols on silica-based columns, causing peak tailing.

  • Volatility: As a low-molecular-weight flavor compound, evaporative losses during sample prep must be minimized.

Recommended Strategy:

  • Primary Path (High Sensitivity): Indirect Separation via derivatization with GITC or FDAA. This introduces a strong chromophore and improves resolution (

    
    ).
    
  • Secondary Path (Prep/Non-Destructive): Direct Separation on Polysaccharide columns (Amylose/Cellulose) using Normal Phase with basic additives.

Method A: Indirect Separation (Derivatization)

Best for: Analytical purity checks, trace analysis, and laboratories with standard C18 columns.

This method relies on reacting the secondary amine of 5-methylthiazolidine with a chiral derivatizing agent (CDA) to form diastereomers. These diastereomers possess different physical properties and can be separated on an achiral stationary phase (e.g., C18).

Recommended Reagent: GITC

Reagent: 2,3,4,6-Tetra-O-acetyl-beta-D-glucopyranosyl isothiocyanate (GITC). Mechanism: GITC reacts with the secondary amine to form stable thiourea diastereomers. Advantages:

  • Chromophore Addition: The GITC moiety absorbs strongly at 254 nm.

  • Resolution: The bulky sugar group amplifies steric differences between enantiomers.

Experimental Protocol

Step 1: Derivatization

  • Dissolve 1.0 mg of racemic 5-methylthiazolidine in 1.0 mL of Acetonitrile (ACN).

  • Add 1.5 molar equivalents of GITC (approx. 3-4 mg) dissolved in ACN.

  • Add 10 µL of Triethylamine (TEA) as a catalyst/base.

  • Incubate at ambient temperature (25°C) for 30 minutes. Note: Reaction is usually rapid.

Step 2: HPLC Conditions

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus C18, 150 x 4.6 mm, 3.5 µm).

  • Mobile Phase: Isocratic elution.

    • A: Water (0.1% Formic Acid)

    • B: Acetonitrile (0.1% Formic Acid)

    • Ratio: 40:60 (A:B) Optimize based on retention time.

  • Flow Rate: 1.0 mL/min.[1][2][3]

  • Detection: UV @ 254 nm.[2][3]

  • Temperature: 25°C.

Step 3: Validation Inject the derivatized racemate. You should observe two distinct peaks (diastereomers). Calculate resolution (


). 

is baseline separation.

Method B: Direct Chiral HPLC

Best for: Preparative isolation (no chemical modification) or rapid screening of concentrated samples.

This method uses Chiral Stationary Phases (CSPs) to interact differently with the enantiomers via hydrogen bonding,


-

interactions, and inclusion complexes.
Column Selection

Polysaccharide Phases are the gold standard for thiazolidines.

  • Option 1 (Amylose): Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate)).

  • Option 2 (Cellulose): Chiralcel OD-H (Cellulose tris(3,5-dimethylphenylcarbamate)).

Experimental Protocol

Mobile Phase Optimization (Normal Phase):

  • Solvent A: n-Hexane (or n-Heptane).

  • Solvent B: Isopropanol (IPA) or Ethanol (EtOH).

  • Additive (CRITICAL): 0.1% Diethylamine (DEA) or Ethanolamine.

    • Why? The basic additive masks silanol sites, preventing the secondary amine of the thiazolidine from tailing.

Standard Conditions:

  • Column: Chiralpak AD-H (250 x 4.6 mm, 5 µm).[2]

  • Mobile Phase: n-Hexane : IPA : DEA (90 : 10 : 0.1).

  • Flow Rate: 1.0 mL/min.[1][2][3]

  • Detection: UV @ 210-220 nm (Low wavelength required due to lack of chromophore).

  • Temperature: 20-25°C.

Comparative Analysis

FeatureMethod A: Indirect (GITC Derivatization)Method B: Direct (Chiralpak AD-H)
Separation Mechanism Diastereomeric formation (Achiral Column)Chiral Recognition (CSP)
Detection Limit (LOD) High Sensitivity (UV 254 nm)Low Sensitivity (UV 210 nm)
Sample Integrity Destructive (Chemically modified)Non-Destructive (Recoverable)
Cost Per Run Low (Standard C18 column)High (Specialized Chiral Column)
Robustness High (Standard RP-HPLC)Moderate (Sensitive to solvent water content)
Prep Time 30-45 mins (Reaction time)< 5 mins (Dilute & Shoot)

Workflow Visualization

The following diagrams illustrate the decision logic and the derivatization pathway.

G Start Start: 5-Methylthiazolidine Sample Goal Goal: Isolate Pure Enantiomer? Start->Goal Prep YES: Preparative Scale Goal->Prep Need to recover sample Anal NO: Analytical Purity Check Goal->Anal Need sensitivity/data Direct Method B: Direct Chiral HPLC (Chiralpak AD-H / Normal Phase) Prep->Direct Indirect Method A: Indirect Derivatization (GITC + C18 Column) Anal->Indirect Detect1 Detection: UV 210 nm (Weak Signal) Direct->Detect1 Detect2 Detection: UV 254 nm (Strong Signal) Indirect->Detect2

Caption: Decision matrix for selecting between Direct (CSP) and Indirect (Derivatization) methods based on sample goals.

Reaction R1 5-Methylthiazolidine (Racemic Amine) Process Reaction (ACN / TEA / 30 min) R1->Process R2 GITC Reagent (Chiral Isothiocyanate) R2->Process Prod Diastereomeric Thioureas (Separable on C18) Process->Prod

Caption: Derivatization workflow using GITC to transform enantiomers into separable diastereomers.

Expert Insights & Troubleshooting (Self-Validation)

Ensuring Peak Identity (The "Racemization Check")

Thiazolidine rings can be stereolabile, meaning they may racemize (interconvert) in solution, particularly under acidic conditions or high temperatures.

  • Validation Step: If you isolate a peak and re-inject it, does it show a single peak? If it splits again into two, your compound is racemizing on the column or in the autosampler.

  • Solution: Keep autosampler temperature low (4°C) and avoid strongly acidic mobile phases for long durations.

The "Elution Order" Trap

In Direct Chiral HPLC, elution order is not predictable by structure alone.

  • Protocol: You must inject a spiked sample with a known pure enantiomer (if available) to identify which peak corresponds to (R) or (S). If pure standards are unavailable, use Optical Rotation (polarimeter) detection in-line to identify (+)/(-) peaks.

Handling Volatility

Since 5-methylthiazolidine is volatile:

  • Use septum-sealed vials immediately after preparation.

  • For Method A (Derivatization), the reaction product is much heavier and non-volatile, which eliminates evaporation concerns during the HPLC run. This is another hidden benefit of Method B.

References

  • Chiral Separation of Thiazolidine Derivatives

    • Title: HPLC determination of enantiomeric thiazolidine-2-carboxylic acid on chiral stationary phase with pre-column derivatiz
    • Source: AKJournals / Journal of Planar Chrom
    • URL:[Link]

  • GITC Derivatization Chemistry

    • Title: Resolution of enantiomers of amino acid deriv
    • Source: Journal of Chrom
    • URL:[Link]

  • Polysaccharide CSP Mechanisms

    • Title: Chiral HPLC Separ
    • Source: Phenomenex Technical Guide.[4]

    • URL:[Link]

  • Stereolability of Thiazolidines

    • Title: Studies on the racemization of a stereolabile 5-aryl-thiazolidinedione.[5]

    • Source: Journal of Pharmaceutical and Biomedical Analysis.
    • URL:[Link]

Sources

A Senior Application Scientist's Guide to Determining Enantiomeric Excess of 5-Substituted Thiazolidines

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery and development, the stereochemical purity of a chiral molecule is not merely a quality metric; it is a critical determinant of its pharmacological and toxicological profile. For researchers working with 5-substituted thiazolidines, a scaffold present in numerous biologically active compounds, the accurate determination of enantiomeric excess (ee) is a paramount and often challenging task.[1][2] This guide provides a comprehensive comparison of the primary analytical techniques employed for this purpose, grounded in scientific principles and practical, field-proven insights. We will delve into the "why" behind methodological choices, offering detailed protocols and objective data to empower you in selecting the most appropriate strategy for your research.

The Significance of Chiral Purity in 5-Substituted Thiazolidines

The biological activity of chiral molecules is often stereospecific, with one enantiomer exhibiting the desired therapeutic effect while the other may be inactive or even responsible for adverse effects.[3] The thiazolidine ring and its derivatives are key components in a wide array of pharmaceuticals, including antimicrobial and antidiabetic agents.[1][2][4] Therefore, robust and reliable methods for quantifying the enantiomeric composition are indispensable throughout the drug development pipeline, from asymmetric synthesis and catalyst screening to quality control of the final active pharmaceutical ingredient (API).

Comparative Analysis of Key Analytical Techniques

The determination of enantiomeric excess for 5-substituted thiazolidines predominantly relies on three powerful analytical techniques: Chiral High-Performance Liquid Chromatography (HPLC), Chiral Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy. Each method offers a unique set of advantages and is suited to different experimental contexts.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is arguably the most widely used and versatile technique for the separation and quantification of enantiomers.[3][5] The principle lies in the differential interaction of the enantiomers with a chiral stationary phase (CSP), leading to different retention times and, consequently, their separation.

Causality Behind Experimental Choices: The choice of a polysaccharide-based CSP, such as those derived from cellulose or amylose (e.g., Chiralcel® OD-H, Chiralpak® AD-H), is often a successful starting point for thiazolidine derivatives.[6] These phases offer a combination of hydrogen bonding, dipole-dipole, and steric interactions that can effectively discriminate between enantiomers. The mobile phase composition, typically a mixture of a nonpolar solvent like n-hexane and a polar modifier like isopropanol, is optimized to achieve a balance between retention and resolution.[6][7] For basic or acidic thiazolidine derivatives, the addition of a small amount of an amine (e.g., diethylamine) or an acid (e.g., trifluoroacetic acid) to the mobile phase can improve peak shape and resolution.[8]

Self-Validating System: A robust chiral HPLC method should demonstrate baseline resolution (Rs > 1.5) between the enantiomeric peaks, ensuring accurate integration and quantification.[3] The method's validity is further established through a comprehensive validation process that assesses linearity, accuracy, precision, and limits of detection (LOD) and quantification (LOQ).[3][9]

Experimental Protocol: Chiral HPLC for a Generic 5-Substituted Thiazolidine

  • Column Selection: Begin with a Chiralcel® OD-H column (250 x 4.6 mm, 5 µm).[6][7][9]

  • Mobile Phase Preparation: Prepare an isocratic mobile phase of n-hexane and isopropanol (e.g., 85:15 v/v).[7][9] Filter and degas the mobile phase prior to use.

  • Instrument Setup:

    • Flow Rate: 1.0 mL/min.[7][9]

    • Column Temperature: 25 °C.

    • Detection: UV at a wavelength where the analyte has maximum absorbance (e.g., 254 nm).[7][9]

  • Sample Preparation: Dissolve the 5-substituted thiazolidine sample in the mobile phase or a compatible solvent to a concentration of approximately 1 mg/mL.

  • Injection and Data Acquisition: Inject a suitable volume (e.g., 10 µL) of the sample and record the chromatogram.

  • Data Analysis: Integrate the peak areas of the two enantiomers. The enantiomeric excess is calculated using the formula:

    • ee (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100 (where Area₁ > Area₂)

Data Presentation: Comparison of Chiral HPLC Columns

Column TypeTypical Mobile PhaseAdvantagesDisadvantages
Chiralcel® OD-H n-Hexane/Isopropanol[7][9]Broad applicability, good resolution for many thiazolidines.Can be sensitive to mobile phase composition.
Chiralpak® AD-H n-Hexane/Ethanol[6]Often provides complementary selectivity to OD-H.May require optimization of the alcohol modifier.
Reversed-Phase CSPs Acetonitrile/Water or Methanol/Water[6]Suitable for more polar thiazolidine derivatives.May offer lower efficiency compared to normal phase.

Visualization: Chiral HPLC Workflow

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC System cluster_analysis Data Analysis Sample Dissolve Thiazolidine Sample Injector Inject Sample Sample->Injector MobilePhase Prepare & Degas Mobile Phase Column Chiral Stationary Phase (e.g., Chiralcel OD-H) MobilePhase->Column Injector->Column Mobile Phase Flow Detector UV Detector Column->Detector Chromatogram Obtain Chromatogram Detector->Chromatogram Integration Integrate Peak Areas Chromatogram->Integration Calculation Calculate ee% Integration->Calculation

Caption: Workflow for ee determination by Chiral HPLC.

Chiral Gas Chromatography (GC)

For volatile and thermally stable 5-substituted thiazolidines, chiral GC presents a high-resolution alternative to HPLC. The separation mechanism is analogous, relying on a chiral stationary phase, typically a cyclodextrin derivative coated onto the capillary column.

Causality Behind Experimental Choices: Derivatized cyclodextrins are effective chiral selectors in GC due to their ability to form transient diastereomeric inclusion complexes with the enantiomers. The choice of the specific cyclodextrin derivative (e.g., permethylated β-cyclodextrin) depends on the structure of the analyte.[10] Optimization of the temperature program is crucial for achieving good separation, as retention and resolution are highly temperature-dependent in GC.

Self-Validating System: A well-developed chiral GC method will show sharp, symmetric peaks with baseline resolution. Validation should confirm the method's precision, accuracy, and linearity over the desired concentration range. The stability of the analyte at the temperatures used in the injector and oven should also be verified to ensure no on-column racemization occurs.

Experimental Protocol: Chiral GC for a Volatile 5-Substituted Thiazolidine

  • Column Selection: Choose a capillary column with a chiral stationary phase, such as one based on a derivatized β-cyclodextrin.[10]

  • Instrument Setup:

    • Injector Temperature: e.g., 250 °C.

    • Detector (FID) Temperature: e.g., 280 °C.

    • Carrier Gas: Helium or Hydrogen at a constant flow rate.

    • Oven Temperature Program: Start at a low temperature (e.g., 100 °C) and ramp up to a higher temperature (e.g., 220 °C) at a controlled rate (e.g., 5 °C/min).

  • Sample Preparation: Prepare a dilute solution of the thiazolidine derivative in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

  • Injection and Data Acquisition: Inject a small volume (e.g., 1 µL) of the sample, typically using a split injection mode.

  • Data Analysis: Calculate the enantiomeric excess from the integrated peak areas of the two enantiomers in the resulting chromatogram.

Visualization: Principle of Chiral GC Separation

GC_Principle cluster_column Chiral GC Column cluster_analytes Enantiomers CSP Cyclodextrin (CSP) R_Enantiomer R-Enantiomer R_Enantiomer->CSP Weaker Interaction (Elutes Faster) S_Enantiomer S-Enantiomer S_Enantiomer->CSP Stronger Interaction (Elutes Slower)

Caption: Differential interaction in a chiral GC column.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy offers a distinct approach that does not require chromatographic separation. Instead, it relies on creating a diastereomeric environment for the enantiomers, which results in separate, distinguishable signals in the NMR spectrum. This is achieved by using either a chiral solvating agent (CSA) or a chiral derivatizing agent (CDA).

Causality Behind Experimental Choices:

  • Chiral Solvating Agents (CSAs): These agents form transient, non-covalent diastereomeric complexes with the analyte enantiomers.[11][12] Fluoroalcohols are often effective CSAs for thiazolidines due to their ability to form hydrogen bonds.[11] The key is that the association constants for the two diastereomeric complexes are different, leading to a chemical shift non-equivalence (Δδ) for certain protons or other nuclei (e.g., ¹⁹F) in the enantiomers.[11][13]

  • Chiral Derivatizing Agents (CDAs): CDAs react with the analyte to form stable, covalent diastereomeric products. These diastereomers have inherently different NMR spectra, allowing for their quantification. This approach is generally more robust than using CSAs but requires the presence of a suitable functional group on the thiazolidine for derivatization and may involve a more complex sample preparation.

Self-Validating System: For a reliable NMR determination of ee, the signals used for quantification must be well-resolved (baseline separated) and free from overlap with other signals in the spectrum. The precision of the measurement is directly related to the signal-to-noise ratio and the resolution of the non-equivalent signals. It has been estimated that a non-equivalence of as little as 0.02 ppm can be adequate for a ±2% determination of ee.[11]

Experimental Protocol: NMR with a Chiral Solvating Agent (CSA)

  • Sample Preparation: Accurately weigh the 5-substituted thiazolidine sample (e.g., 5-10 mg) and dissolve it in a suitable deuterated solvent (e.g., CDCl₃ or C₆D₆) in an NMR tube.

  • Acquire Reference Spectrum: Record a standard ¹H NMR spectrum of the sample alone.

  • Addition of CSA: Add a molar excess of the chosen CSA (e.g., (R)-(-)-1-(9-anthryl)-2,2,2-trifluoroethanol) to the NMR tube.

  • Acquire Spectrum with CSA: Re-acquire the ¹H NMR spectrum. Look for splitting of signals that were singlets or simple multiplets in the original spectrum.

  • Data Analysis: Carefully integrate the well-resolved, non-equivalent signals corresponding to the two enantiomers. The ratio of the integrals directly reflects the enantiomeric ratio.

Data Presentation: Comparison of Analytical Techniques for ee Determination

FeatureChiral HPLCChiral GCChiral NMR (with CSA)
Principle Chromatographic separationChromatographic separationSpectroscopic differentiation
Sensitivity High (µg/mL to ng/mL)[9]Very High (pg/mL)Lower (mg scale)
Accuracy/Precision High (typically <2% RSD)[9]HighGood (can be ±1%)[11]
Sample Throughput Moderate to HighHighLow to Moderate
Development Time ModerateModeratePotentially faster
Requirement Volatility not requiredVolatile & thermally stableSoluble analyte
Cost (Instrument) HighModerateVery High

Conclusion: Selecting the Optimal Method

The choice of the most suitable method for determining the enantiomeric excess of 5-substituted thiazolidines depends on a careful consideration of the analyte's properties, the required sensitivity and accuracy, and the available instrumentation.

  • Chiral HPLC is the workhorse method, offering broad applicability and high reliability. It is often the first choice for routine analysis and quality control.

  • Chiral GC is an excellent option for volatile and thermally stable thiazolidine derivatives, providing exceptional resolution and sensitivity.

  • Chiral NMR provides a powerful, non-separative alternative that can be particularly useful for rapid screening of chiral catalysts or for structural confirmation. The use of chiral solvating agents offers a convenient and direct way to visualize and quantify the enantiomeric composition.

By understanding the principles, advantages, and limitations of each technique, researchers can confidently select and implement the most appropriate method to ensure the stereochemical integrity of their 5-substituted thiazolidine compounds, a critical step in the journey from discovery to therapeutic application.

References

  • ResearchGate. HPLC Determination of Enantiomeric Thiazolidine-2-Carboxylic Acid on Chiral Stationary Phase with Pre-Column Derivatization. Available from: [Link]

  • AKJournals. HPLC determination of enantiomeric thiazolidine-2-carboxylic acid on chiral stationary phase with pre-column derivatization. Available from: [Link]

  • Wiley Online Library. Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. Available from: [Link]

  • PharmaTech. System Suitability And Validation For Chiral Purity Assays Of Drug Substances. Available from: [Link]

  • Semantic Scholar. Determination of the enantiomeric composition of chiral delta-2-thiazolines-1,3 by. Available from: [Link]

  • ResearchGate. Accurate Determination of Enantiomeric Excess Using Raman Optical Activity. Available from: [Link]

  • PubMed. Two methods for the determination of enantiomeric excess and concentration of a chiral sample with a single spectroscopic measurement. Available from: [Link]

  • ResearchGate. Studies on the racemization of a stereolabile 5-aryl-thiazolidinedione. Available from: [Link]

  • MDPI. Accurate Determination of Enantiomeric Excess Using Raman Optical Activity. Available from: [Link]

  • LCGC International. A Strategy for Developing HPLC Methods for Chiral Drugs. Available from: [Link]

  • ResearchGate. NMR Chiral solvating agents. Available from: [Link]

  • PMC. Enantioselective synthesis of new oxazolidinylthiazolidines as enzyme inhibitors. Available from: [Link]

  • ResearchGate. Chiral Analysis by NMR Spectroscopy: Chiral Solvating Agents. Available from: [Link]

  • MDPI. Thiazolidine-Based Fluorescent Chiral Ionic Liquids for Trace Copper(II) Ion Sensing. Available from: [Link]

  • PubMed. Chiral reagents for the determination of enantiomeric excess and absolute configuration using NMR spectroscopy. Available from: [Link]

  • PMC. Saturated Five-Membered Thiazolidines and Their Derivatives: From Synthesis to Biological Applications. Available from: [Link]

  • Royal Society of Chemistry. Discrimination of enantiomers of dipeptide derivatives with two chiral centers by tetraaza macrocyclic chiral solvating agents using 1H NMR spectroscopy. Available from: [Link]

  • Restek. A Guide to the Analysis of Chiral Compounds by GC. Available from: [Link]

  • Academia.edu. Studies on the racemization of a stereolabile 5-aryl-thiazolidinedione. Available from: [Link]

  • ResearchGate. Rearrangement of thiazolidine derivatives – a synthesis of chiral fused oxathiane-γ-lactam bicyclic system. Available from: [Link]

  • PMC. 5-Ene-4-thiazolidinones – An efficient tool in medicinal chemistry. Available from: [Link]

  • International Journal of Pharmaceutical Sciences and Research. Synthesis and pharmacological evaluation of 5-substituted-2,4-thiazolidinedione. Available from: [Link]

Sources

Comparative Guide: Mass Spectrometry Fragmentation Patterns of Alkyl-Thiazolidines

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Alkyl-thiazolidines are critical pharmacophores in medicinal chemistry (e.g., glitazones, penicillin substructures) and potent flavor volatiles. Their structural characterization is often bottlenecked by their thermal lability and lack of UV chromophores.

This guide compares the performance of High-Resolution Electrospray Ionization Tandem Mass Spectrometry (HR-ESI-MS/MS) —the recommended modern standard—against the traditional Electron Impact Gas Chromatography Mass Spectrometry (EI-GC/MS) .

Key Finding: While EI-GC/MS provides library-matchable fingerprints, it frequently fails to preserve the molecular ion (


) of long-chain alkyl-thiazolidines due to rapid 

-cleavage. HR-ESI-MS/MS offers superior performance for structural elucidation by preserving the protonated molecular ion (

) and allowing controlled, stepwise fragmentation (CID) to map regioisomers.

Technical Comparison: ESI-MS/MS vs. EI-GC/MS

The following table contrasts the performance of the two methodologies specifically for alkyl-thiazolidine analysis.

FeatureRecommended: HR-ESI-MS/MS Alternative: EI-GC/MS
Ionization Mechanism Soft Ionization: Protonation (

). Preserves the intact molecule.
Hard Ionization: 70 eV electron bombardment.[1][2] Induces immediate, extensive fragmentation.
Molecular Ion Stability High: The

is typically the base peak, allowing confident MW determination.
Low to Absent: The

is often undetectable for C4+ alkyl chains due to rapid loss of the alkyl substituent.
Structural Insight Stepwise (MS

):
CID allows isolation of the parent ion to observe specific daughter fragments (e.g., ring opening vs. substituent loss).
Fingerprint: Generates a composite spectrum of all fragments simultaneously. Good for library matching but poor for de novo ID.
Sensitivity Femtogram level: High ionization efficiency for basic nitrogen heterocycles.Picogram level: Lower sensitivity for high-MW derivatives.
Sample Requirement Compatible with aqueous/organic mixes; no derivatization needed.Requires volatile samples; polar derivatives often require silylation.

Fragmentation Mechanisms & Performance Analysis[3][4][5][6]

Understanding the specific fragmentation pathways is essential for interpreting the data.[3] We analyze the performance of ESI-MS/MS in elucidating these specific pathways compared to EI.

Primary Pathway: -Cleavage (The "Alkyl Loss")

For 2-alkylthiazolidines, the bond between the C2 carbon and the alkyl substituent is weak due to stabilization of the resulting carbocation by the adjacent Nitrogen and Sulfur atoms.

  • EI Performance: In EI, this cleavage is instantaneous. For 2-butylthiazolidine, the spectrum is dominated by the thiazolidine ring cation (

    
     88), with the molecular ion (
    
    
    
    145) often missing. This makes it impossible to distinguish 2-butyl from 2-pentyl derivatives if the parent ion is absent.
  • ESI-MS/MS Performance: The

    
     is stable. By applying Collision-Induced Dissociation (CID) energy (typically 15–35 eV), you can observe the transition from Parent 
    
    
    
    Fragment. This confirms the alkyl chain length.
Secondary Pathway: Retro-Diels-Alder (RDA) & Ring Fission

Thiazolidine rings undergo characteristic ring opening. This is a diagnostic pathway for confirming the heterocyclic core.

  • Mechanism: The ring cleaves at the C-S and C-N bonds, often releasing neutral alkene or thio-fragments.

  • Diagnostic Ions:

    • 
       60:  Characteristic of the protonated thiirane or thioacetaldehyde fragment.
      
    • Neutral Loss of

      
       (34 Da):  Common in ESI-MS/MS for thiazolidines.
      
Visualization of Fragmentation Pathways

The following diagram illustrates the competitive fragmentation pathways for a generic 2-alkylthiazolidine under ESI-MS/MS conditions.

ThiazolidineFragmentation Figure 1: ESI-MS/MS Fragmentation Pathways of 2-Alkylthiazolidines. Red path indicates the dominant diagnostic cleavage. M_Ion [M+H]+ Precursor (Intact 2-Alkylthiazolidine) Alpha_Cleavage α-Cleavage Product (Thiazolidinium Cation) [M - Alkyl]+ M_Ion->Alpha_Cleavage Primary Pathway (Loss of R-group) Ring_Open Ring Fission Intermediate (Acyclic Thio-Imine) M_Ion->Ring_Open Ring Opening RDA_Product RDA Fragment (C2H4S+ or similar) m/z ~60 Alpha_Cleavage->RDA_Product Secondary Fragmentation (High CE) Frag_A Fragment A Loss of NH3 [M - 17]+ Ring_Open->Frag_A Deamination Frag_B Fragment B Loss of H2S [M - 34]+ Ring_Open->Frag_B Desulfurization

Figure 1: ESI-MS/MS Fragmentation Pathways of 2-Alkylthiazolidines. The red path (α-cleavage) is the most abundant but requires the soft ionization of ESI to be observed in relation to the parent ion.

Experimental Protocol: Validated ESI-MS/MS Workflow

To achieve reproducible fragmentation data, follow this self-validating protocol. This workflow is designed for a Q-TOF or Orbitrap system but is adaptable to Triple Quadrupoles.

Phase 1: Sample Preparation
  • Stock Solution: Dissolve 1 mg of the alkyl-thiazolidine in 1 mL of Methanol (HPLC grade).

  • Working Standard: Dilute 1:100 into 50:50 Methanol:Water + 0.1% Formic Acid.

    • Why Formic Acid? Thiazolidines are basic; acidification ensures efficient protonation (

      
      ), maximizing sensitivity.
      
Phase 2: Direct Infusion Optimization (The "Tune" Step)
  • Flow Rate: Set syringe pump to 5–10 µL/min.

  • Source Parameters:

    • Capillary Voltage: 3.5 kV (Positive Mode).

    • Source Temp: 250°C (Avoid overheating to prevent thermal degradation before ionization).

  • Validation Check: Observe the stability of the TIC (Total Ion Chromatogram). The signal variation should be <5% RSD over 1 minute.

Phase 3: MS/MS Acquisition (Stepped Energy)

To capture the full fragmentation profile, do not use a single collision energy (CE).

  • Isolation Width: Set quadrupole isolation to ~1.0 Da around the precursor

    
    .
    
  • Energy Ramp: Acquire spectra at three distinct CE levels:

    • Low (10-15 eV): Preserves the parent ion; minor loss of water/ammonia.

    • Medium (20-30 eV): Promotes

      
      -cleavage (Alkyl loss). Critical for identifying the substituent. 
      
    • High (35-50 eV): Forces ring shattering (RDA). Critical for confirming the thiazolidine core.

  • Data Processing: Average the spectra across the infusion time to generate a composite MS/MS spectrum.

Case Study: Differentiating Regioisomers

A common challenge is distinguishing 2-alkylthiazolidines from N-alkylthiazolidines .

  • 2-Alkyl Isomer:

    • Base Peak:

      
      . The ring cation is extremely stable.
      
    • Mechanism: The C2-Alkyl bond is weakened by two heteroatoms.

  • N-Alkyl Isomer:

    • Base Peak: Often the intact

      
       or loss of small fragments (
      
      
      
      ).
    • Mechanism: The N-Alkyl bond is a standard amine bond, which is stronger than the hemiaminal-like C2-Alkyl bond.

    • Differentiation: At Medium CE (25 eV), the 2-alkyl isomer will show near-total loss of the alkyl group, while the N-alkyl isomer will retain significant parent ion intensity.

References

  • NIST Mass Spectrometry Data Center. "Thiazolidine, 2-butyl- Mass Spectrum." NIST Chemistry WebBook, SRD 69. [Link]

  • Holčapek, M., et al. "Structural Characterization of Thiazolidine Derivatives by Electrospray Ionization Tandem Mass Spectrometry." Journal of Mass Spectrometry. (Contextual grounding on ESI mechanisms for S-N heterocycles).
  • Master Organic Chemistry. "The Retro-Diels-Alder Reaction." Master Organic Chemistry. [Link]

  • MetwareBio. "Top 6 Ion Sources in Mass Spectrometry: Hard vs Soft Ionization." [Link]

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A Researcher's Guide to Thiazolidine Ring Identification: An Infrared Spectroscopy-Based Comparative Analysis

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, the unequivocal identification of the thiazolidine ring, a key scaffold in many pharmacologically active compounds, is a critical step in synthesis and characterization.[1] While a suite of analytical techniques can be employed for this purpose, Infrared (IR) spectroscopy remains a rapid, accessible, and powerful tool for initial functional group analysis and structural verification. This guide provides an in-depth comparison of the utility of IR spectroscopy for thiazolidine ring identification against other common analytical methods, supported by experimental data and protocols.

The Vibrational Signature of the Thiazolidine Ring

The thiazolidine ring, a five-membered heterocycle containing both sulfur and nitrogen atoms, possesses a unique set of vibrational modes that give rise to a characteristic infrared spectrum. The precise wavenumbers of these absorption bands can be influenced by the nature and position of substituents on the ring. For the purpose of this guide, we will focus on the key vibrational modes that serve as diagnostic markers for the thiazolidine core structure.

Key Diagnostic Peaks in the Infrared Spectrum

The identification of a thiazolidine ring using IR spectroscopy relies on the detection of several key stretching and bending vibrations. The following table summarizes the most important characteristic absorption bands.

Vibrational ModeFunctional GroupTypical Wavenumber (cm⁻¹)IntensityNotes
N-H Stretch Secondary Amine3300 - 3500MediumPresent in unsubstituted or N-H containing thiazolidines. This peak can be broad due to hydrogen bonding.
C-H Stretch Methylene (CH₂)2800 - 3000Medium to StrongCharacteristic of the saturated carbon framework of the ring.
C=O Stretch Amide/Lactam1655 - 1760StrongA very strong and sharp peak, characteristic of thiazolidin-4-ones. Its position is sensitive to ring strain and conjugation.[2]
CH₂ Scissoring Methylene (CH₂)~1450MediumA characteristic bending vibration of the methylene groups within the ring.[3]
C-N Stretch Amine1100 - 1350MediumThis peak can sometimes be coupled with other vibrations, making it less distinct.
C-S Stretch Thioether600 - 850Weak to MediumThis peak is often weak and can be difficult to assign definitively, but its presence in this region is a good indicator.

Data Presentation: A Comparative Look at Substituted Thiazolidinones

To illustrate the influence of substituents on the IR spectrum, the following table presents experimental data for a series of thiazolidin-4-one derivatives.

CompoundKey Substituentν(C=O) cm⁻¹ν(C-N) cm⁻¹ν(C-S) cm⁻¹Reference
Thiazolidin-4-one Unsubstituted~1680~1300~700Theoretical
Compound 1 2-Aryl16741313846[4]
Compound 2 3-Aryl16811296756[4]
Compound 3 N-substituted16601166729[5]

As observed, the position of the strong C=O stretching vibration is a particularly sensitive probe of the electronic environment within the molecule. Electron-withdrawing groups tend to increase the absorption frequency, while electron-donating groups can lower it.[5]

A Comparative Analysis: IR Spectroscopy vs. Other Techniques

While IR spectroscopy is an invaluable tool, a comprehensive structural elucidation often requires a multi-technique approach. Here, we compare the strengths and weaknesses of IR spectroscopy with Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) for thiazolidine ring identification.

Analytical TechniqueAdvantagesDisadvantages
Infrared (IR) Spectroscopy - Rapid and non-destructive: Analysis is quick, and the sample can often be recovered.[6]- Excellent for functional group identification: Provides clear evidence for the presence of key groups like C=O and N-H.[6]- Versatile: Can be used for solid, liquid, and sometimes gaseous samples.[7]- Limited structural information: Does not provide detailed connectivity or stereochemical information.[7]- Complex spectra: Overlapping peaks in complex molecules can make interpretation challenging.[6]
Nuclear Magnetic Resonance (NMR) Spectroscopy - Definitive structural elucidation: Provides detailed information on the carbon-hydrogen framework and connectivity.[8]- Stereochemical information: Can distinguish between different stereoisomers.- Quantitative analysis: Can be used to determine the purity and concentration of a sample.- Slower analysis time: Requires longer acquisition times compared to IR.- Requires deuterated solvents: Samples must be dissolved in specific, often expensive, solvents.[9]- Less sensitive for some nuclei.
Mass Spectrometry (MS) - Precise molecular weight determination: Accurately determines the molecular mass of the compound.[10]- Fragmentation patterns provide structural clues: The way a molecule breaks apart can give insights into its structure.[11]- High sensitivity: Can detect very small amounts of a substance.- Destructive technique: The sample is consumed during the analysis.- Isomers can be difficult to distinguish: Compounds with the same molecular formula may have similar mass spectra.- Interpretation can be complex.

Expert Insight: In a typical workflow, IR spectroscopy is often the first-line technique used to quickly confirm the presence of key functional groups and to monitor the progress of a reaction. NMR and MS are then employed to provide the detailed structural information necessary for complete characterization and to confirm the identity of the final product.

Experimental Protocol: Obtaining a High-Quality FTIR Spectrum of a Thiazolidinone Derivative

The following protocol outlines the standard procedure for preparing a solid sample for analysis using the KBr (potassium bromide) pellet method, a common technique for obtaining high-quality transmission spectra.[12]

Materials:

  • Thiazolidinone sample (1-2 mg)

  • Spectroscopy-grade KBr powder (100-200 mg), dried in an oven

  • Agate mortar and pestle

  • Pellet press with die set

  • FTIR spectrometer

Procedure:

  • Grinding: Place the thiazolidinone sample into the agate mortar and grind to a very fine powder.

  • Mixing: Add the dried KBr powder to the mortar and gently but thoroughly mix with the sample. The goal is a uniform dispersion of the sample within the KBr matrix.

  • Loading the Die: Carefully transfer the mixture into the pellet die. Ensure an even distribution of the powder.

  • Pressing the Pellet: Place the die into the hydraulic press and apply pressure (typically 8-10 tons) for 1-2 minutes. This will cause the KBr to "cold-flow" and form a transparent or translucent pellet.

  • Sample Analysis: Carefully remove the pellet from the die and place it in the sample holder of the FTIR spectrometer.

  • Background Collection: Before running the sample spectrum, a background spectrum should be collected with an empty sample holder or a blank KBr pellet to account for atmospheric and instrumental contributions.[12]

  • Spectrum Acquisition: Acquire the infrared spectrum of the sample, typically over the range of 4000-400 cm⁻¹.

Workflow for Thiazolidine Ring Identification

The following diagram illustrates a logical workflow for the identification and characterization of a thiazolidine-containing compound, integrating IR spectroscopy with other key analytical techniques.

Thiazolidine_Identification_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_confirmation Structure Confirmation Synthesis Chemical Synthesis Purification Purification (e.g., Crystallization, Chromatography) Synthesis->Purification IR FTIR Spectroscopy (Functional Group ID) Purification->IR NMR NMR Spectroscopy (¹H, ¹³C, 2D) (Structural Elucidation) Purification->NMR MS Mass Spectrometry (Molecular Weight & Fragmentation) Purification->MS Data_Analysis Combined Spectral Data Analysis IR->Data_Analysis NMR->Data_Analysis MS->Data_Analysis Structure_Confirmed Structure Confirmed Data_Analysis->Structure_Confirmed

Caption: Workflow for the synthesis and spectroscopic identification of thiazolidine-containing compounds.

Conclusion

Infrared spectroscopy serves as an indispensable technique in the analytical toolkit of researchers working with thiazolidine derivatives. Its speed, simplicity, and ability to provide clear, diagnostic information on key functional groups make it the ideal starting point for structural characterization. While NMR and mass spectrometry are essential for providing a complete and unambiguous structural assignment, IR spectroscopy offers the foundational data that guides and validates these more detailed investigations. By understanding the characteristic vibrational frequencies of the thiazolidine ring and integrating IR analysis into a comprehensive spectroscopic workflow, scientists can confidently and efficiently advance their research and development efforts.

References

  • Synthesis and Study Biological Activity of Some New Substituted Thiazolidin-4-one Derivatives. (n.d.). ResearchGate. Retrieved February 24, 2026, from [Link]

  • Alsaady, N. A., Saber, N. S., & Alsaady, A. A. (2025). Synthesis of Thiazolidine Derivatives from Schiff bases and study their as Antibacterial Effect. Journal of Biomedicine and Biochemistry, 4(3). [Link]

  • Synthesis and Characterization of Some 4- Substituted Thiazolidinone Derivatives. (2019, November 21). Impactfactor.org. Retrieved February 24, 2026, from [Link]

  • Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. (2024, May 31). Drawell. [Link]

  • FTIR spectra data (wave number ύ) cm-1 of the thiazolidinone derivatives (IX) a-e... (n.d.). ResearchGate. Retrieved February 24, 2026, from [Link]

  • Sample Preparation – FT-IR/ATR. (n.d.). Polymer Chemistry Characterization Lab. Retrieved February 24, 2026, from [Link]

  • Establishing a Spectroscopic Analysis Procedure for Identifying the Molecular Structure of Organic Compounds to Enhance Chemistry Students' Problem-Solving Skills. (n.d.). VNU Journal of Science: Education Research. Retrieved February 24, 2026, from [Link]

  • PREPARATION OF ULTRAPURE KBr PELLET: NEW METHOD FOR FTIR QUANTITATIVE ANALYSIS. (2021, February 15). Annals of the Brazilian Academy of Sciences, 93(suppl 2). [Link]

  • Identifying Organic Molecules Using Spectroscopy: Practice Problems. (n.d.). Study.com. Retrieved February 24, 2026, from [Link]

  • Mass Spectrometry - Fragmentation Patterns. (2023, August 29). Chemistry LibreTexts. [Link]

  • Common Sampling Techniques of FTIR Spectroscopy. (2023, April 25). Edinburgh Instruments. [Link]

  • KBr Pellet Method. (n.d.). Shimadzu. Retrieved February 24, 2026, from [Link]

  • ATR-FTIR Spectroscopy, FTIR Sampling Techniques. (n.d.). Agilent. Retrieved February 24, 2026, from [Link]

  • Noor, A., Saber, N. S., & Alsaady, A. A. (2025). Synthesis of Thiazolidine Derivatives from Schiff bases and study their as Antibacterial Effect. Journal of Biomedicine and Biochemistry, 4(3), 37-45. [Link]

  • Advanced NMR techniques for structural characterization of heterocyclic structures. (n.d.). ESA-IPB. Retrieved February 24, 2026, from [Link]

  • What are the advantages and disadvantages of infrared spectroscopy? (2025, August 14). askIITians. [Link]

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  • The C = S stretching frequency in the infrared spectra of studied compounds. (n.d.). ResearchGate. Retrieved February 24, 2026, from [Link]

  • INFRARED SPECTROSCOPY (IR). (n.d.). Retrieved February 24, 2026, from [Link]

  • CONTRIBUTION TO THE INFRARED SPECTRA OF ORGANOSULPHUR COMPOUNDS. (n.d.). Canadian Journal of Chemistry. Retrieved February 24, 2026, from [Link]

  • Synthesis, Characterization, Antiglycation Evaluation, Molecular Docking, and ADMET Studies of 4-Thiazolidinone Derivatives. (2022). ACS Omega, 7(33), 28888-28900. [Link]

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Safety Operating Guide

Personal protective equipment for handling (5R)-5-methyl-1,3-thiazolidine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Technical Summary

(5R)-5-methyl-1,3-thiazolidine is a chiral heterocyclic building block featuring both a secondary amine and a thioether within a five-membered ring. While often utilized in medicinal chemistry for peptidomimetic synthesis or as a flavor intermediate, its handling requires protocols that go beyond standard organic solvents.

Critical Operational Risks:

  • Bio-Irritation: The compound acts as a significant irritant to mucous membranes (H335) and eyes (H319), driven by its basic nitrogen functionality.

  • Olfactory Contamination: Like most thiazolidines, it possesses a pervasive, nutty-sulfurous odor with a low detection threshold. Poor handling can result in "social safety" hazards, contaminating lab spaces and clothing for days.

  • Stereochemical Integrity: As a (5R)-enantiomer, cross-contamination with racemic equipment compromises experimental data integrity.

Hazard Identification & Risk Assessment

Based on GHS Classifications for Thiazolidine Derivatives (PubChem CID 214453)

Hazard ClassCategoryH-CodeDescriptionOperational Implication
Acute Toxicity Oral 4H302Harmful if swallowed.[1][2][3][4]No mouth pipetting; wash hands immediately after doffing gloves.
Skin Irritation 2H315Causes skin irritation.[1][2][3][5][6]Direct contact causes dermatitis; permeation through thin gloves is a risk.
Eye Irritation 2AH319Causes serious eye irritation.[1][2][3][5][6]High Risk: Vapors can cause lachrymatory effects; splashes cause severe pain.
STOT-SE 3H335May cause respiratory irritation.[2][3][6]Mandatory: Handle only inside a certified chemical fume hood.

Personal Protective Equipment (PPE) Matrix

Standard "lab coat and glasses" are insufficient for sulfur-containing heterocycles due to odor permeation and irritation potential.

A. Hand Protection: The "Double-Glove" Protocol

Thiazolidines can permeate standard 4-mil nitrile gloves over time.

  • Primary Layer (Inner): Disposable Nitrile (4 mil / 0.10 mm).

  • Secondary Layer (Outer): Extended-cuff Nitrile or Neoprene (minimum 5-6 mil / 0.14 mm).

  • Rationale: The outer layer provides mechanical strength and initial chemical resistance. The inner layer protects against micro-tears and permeation during doffing.

  • Change Frequency: Replace outer gloves immediately upon splash or every 60 minutes of active handling to prevent odor breakthrough.

B. Ocular & Face Protection[4][5][7][8][9]
  • Requirement: Chemical Splash Goggles (ANSI Z87.1+ D3 rating).

  • Contraindication: Standard safety glasses with side shields are not permitted during synthesis or transfer steps. The vapor pressure of low-molecular-weight thiazolidines allows fumes to bypass side shields, irritating the eyes.

C. Respiratory Protection[7][9]
  • Primary Control: Chemical Fume Hood (Face velocity: 0.5 m/s or 100 fpm).

  • Secondary (Spill Cleanup Only): Half-face respirator with Organic Vapor/Acid Gas (OV/AG) cartridges. The amine group requires the "AG" component in some jurisdictions, though OV is primary for the thioether.

Operational Protocol: Handling & Odor Containment

This workflow is designed to protect both the operator and the facility environment.

Step 1: Preparation & Engineering Controls
  • Odor Trap Preparation: Prepare a "Quench Bath" inside the hood before opening the reagent bottle.

    • Recipe: 10% Sodium Hypochlorite (Bleach) solution.

    • Mechanism: Hypochlorite oxidizes the smelly sulfide (

      
      ) to the non-volatile, odorless sulfoxide (
      
      
      
      ) or sulfone (
      
      
      ).
  • Glassware: Use exclusively round-bottom flasks with 24/40 or 14/20 joints. Avoid beakers to minimize surface area evaporation.

Step 2: Transfer Techniques
  • Liquids: Use a positive-displacement pipette or glass syringe with a Luer-lock needle.

    • Why? Thiazolidines have low surface tension and can "drip" from standard air-displacement pipettes, contaminating bench surfaces.

  • Solids: Weigh inside the fume hood using a tared closed vessel. Do not transport open weigh boats across the lab.

Step 3: Experimental Workflow Visualization

The following diagram outlines the decision logic for safe handling and waste stream segregation.

ThiazolidineHandling Start Start: (5R)-5-methyl-1,3-thiazolidine Handling RiskCheck Risk Assessment: Check Ventilation & Quench Bath Start->RiskCheck PPE Don PPE: Double Nitrile Gloves + Splash Goggles RiskCheck->PPE Handle Handling (Inside Fume Hood) PPE->Handle Spill Spill / Contamination? Handle->Spill Action_Synth Synthesis / Aliquot Spill->Action_Synth No Action_Clean Immediate Cleanup Spill->Action_Clean Yes Quench Quench Waste/Tools: Immerse in 10% Bleach (15 mins) Action_Synth->Quench Glassware/Tips Action_Clean->Quench Disposal Disposal: Adjust pH -> Aqueous Waste Quench->Disposal

Figure 1: Operational logic flow for handling thiazolidine derivatives, emphasizing the critical quenching step to neutralize biological and olfactory hazards.

Decontamination & Disposal Plan

Decontamination of Glassware

Do not place contaminated glassware directly into the communal wash bin.

  • Rinse: Rinse flask/syringe with a small volume of acetone.

  • Oxidize: Submerge the glassware in the 10% Bleach Quench Bath (prepared in Step 1) for 20 minutes.

  • Wash: Remove, rinse with water, and proceed to standard detergent washing.

Waste Disposal[5][7][8][9]
  • Segregation: Do not mix thiazolidine waste with strong acids (risk of heat/fumes) or strong oxidizers (uncontrolled reaction) unless deliberately quenching.

  • Primary Stream: Halogenated Organic Waste (due to the sulfur content, many waste handlers categorize thio-compounds similarly to halogens for incineration protocols).

  • Labeling: Explicitly mark the waste tag with "Thiazolidine Derivative - Sulfur Odor."

Emergency Response

ScenarioImmediate Action
Eye Contact Flush with water for 15 minutes. Hold eyelids open. Seek medical attention immediately (alkaline nature of amine can cause deep tissue damage).
Skin Contact Remove contaminated clothing/gloves.[4][7] Wash skin with soap and water.[4][5][8][9] Do not use ethanol (increases skin permeation).
Spill (<10mL) Cover with absorbent pads. Soak pads in 10% bleach solution before disposal to kill the odor. Ventilate area.[4][9]

References

  • PubChem. (2025).[2][6] Thiazolidine, 5-methyl- (Compound CID 214453) - Safety and Hazards. National Library of Medicine. [Link]

  • European Chemicals Agency (ECHA). (2025).[2] Registration Dossier - Thiazolidine Derivatives. [Link]

  • Kimberly-Clark Professional. (2024). Chemical Resistance Guide for Nitrile Gloves (Thio-compounds & Amines). [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.